molecular formula C19H25NO2 B1385226 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline CAS No. 1040683-86-0

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Cat. No.: B1385226
CAS No.: 1040683-86-0
M. Wt: 299.4 g/mol
InChI Key: YAACWURHBDGEQV-UHFFFAOYSA-N
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Description

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propan-2-yloxy-N-[(3-propan-2-yloxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(2)21-17-9-7-8-16(12-17)13-20-18-10-5-6-11-19(18)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAACWURHBDGEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNC2=CC=CC=C2OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline. This document is intended for an audience with a strong background in organic chemistry and analytical techniques.

Introduction

Synthesis

The proposed and most logical synthetic route for this compound is a two-step process involving the synthesis of the requisite precursors followed by a reductive amination reaction.

Synthesis of Precursors

2.1.1. Synthesis of 2-Isopropoxyaniline

Two primary synthetic pathways are proposed for the synthesis of 2-isopropoxyaniline:

  • Route A: Williamson Ether Synthesis from 2-Aminophenol. This is a classical and straightforward method for the formation of an ether linkage.

  • Route B: Reduction of 2-Isopropoxynitrobenzene. This route involves the initial synthesis of the corresponding nitro compound, followed by reduction to the aniline.

2.1.2. Synthesis of 3-Isopropoxybenzaldehyde

The synthesis of 3-isopropoxybenzaldehyde can be readily achieved through the Williamson ether synthesis, starting from the commercially available 3-hydroxybenzaldehyde.

Final Synthesis: Reductive Amination

The final step in the synthesis of the target compound involves the reductive amination of 2-isopropoxyaniline with 3-isopropoxybenzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocols

Synthesis of 2-Isopropoxyaniline (from 2-Aminophenol)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution and stir for 30 minutes at room temperature.

  • Alkylation: Add 2-bromopropane (isopropyl bromide, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 2-isopropoxyaniline.

Synthesis of 3-Isopropoxybenzaldehyde (from 3-Hydroxybenzaldehyde)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Addition of Base: Add a slight excess of potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Alkylation: Add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by vacuum distillation or column chromatography on silica gel to yield pure 3-isopropoxybenzaldehyde.

Synthesis of this compound
  • Schiff Base Formation: In a round-bottom flask, dissolve 2-isopropoxyaniline (1.0 eq) and 3-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a catalytic amount of a weak acid, such as acetic acid. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Characterization Data

As no specific experimental data for this compound has been reported, the following tables summarize the expected quantitative data based on the analysis of structurally similar N-benzylaniline derivatives.

Table 1: Predicted Physical and Spectroscopic Data

PropertyPredicted Value
Molecular Formula C₁₉H₂₅NO₂
Molecular Weight 299.41 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Melting Point Not available; likely a low-melting solid or oil
Boiling Point > 300 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH), insoluble in water

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20 - 6.60m8HAromatic protons
~4.50sept2H-OCH(CH₃)₂
~4.30s2H-NH-CH₂ -Ar
~4.00br s1H-NH -
~1.30d12H-OCH(CH₃ )₂

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~158.0Ar-C-O (isopropoxy)
~148.0Ar-C-N
~140.0Ar-C (benzyl)
~130.0 - 110.0Aromatic carbons
~70.0-OC H(CH₃)₂
~48.0-NH-C H₂-Ar
~22.0-OCH(C H₃)₂

Table 4: Predicted IR and Mass Spectrometry Data

TechniquePredicted Peaks/Fragments
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1240 (Ar-O stretch), ~1120 (C-O stretch)
Mass Spec (EI) m/z (%): 299 (M⁺), 164 (base peak, [M-CH₂-Ar-isopropoxy]⁺), 135 ([isopropoxybenzyl]⁺)

Logical Relationships and Workflows

Synthetic Workflow

The overall synthetic strategy can be visualized as a straightforward workflow, starting from commercially available materials and proceeding through key intermediates to the final product.

Synthesis_Workflow 2-Aminophenol 2-Aminophenol 2-Isopropoxyaniline 2-Isopropoxyaniline 2-Aminophenol->2-Isopropoxyaniline Williamson Ether Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde 3-Hydroxybenzaldehyde->3-Isopropoxybenzaldehyde Williamson Ether Synthesis 2-Bromopropane 2-Bromopropane 2-Bromopropane->2-Isopropoxyaniline 2-Bromopropane->3-Isopropoxybenzaldehyde Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->2-Isopropoxyaniline Base (e.g., K2CO3)->3-Isopropoxybenzaldehyde Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Target Compound Target Compound Reducing Agent (e.g., NaBH4)->Target Compound 2-Isopropoxyaniline->Target Compound Reductive Amination 3-Isopropoxybenzaldehyde->Target Compound

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway: ALDH2 Activation

N-benzylaniline derivatives have been investigated as activators of Aldehyde Dehydrogenase 2 (ALDH2), an important enzyme in cellular detoxification pathways. Activation of ALDH2 can have protective effects against oxidative stress.

ALDH2_Activation_Pathway cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention Oxidative Stress Oxidative Stress Toxic Aldehydes Toxic Aldehydes Oxidative Stress->Toxic Aldehydes Detoxification Detoxification Toxic Aldehydes->Detoxification Metabolism by active ALDH2 Target Compound 2-Isopropoxy-N- (3-isopropoxybenzyl)aniline ALDH2 (inactive) ALDH2 (inactive) Target Compound->ALDH2 (inactive) Activation ALDH2 (active) ALDH2 (active) ALDH2 (inactive)->ALDH2 (active) ALDH2 (active)->Detoxification Cellular Protection Cellular Protection Detoxification->Cellular Protection

Caption: Proposed mechanism of ALDH2 activation by the target compound.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing a reductive amination strategy, is robust and relies on well-established organic chemistry principles. While experimental data for the final compound is not yet available, the predicted characterization data serves as a valuable reference for researchers aiming to synthesize and identify this novel molecule. The potential of this compound as an ALDH2 activator warrants further investigation for its therapeutic applications.

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the physicochemical properties of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline. This suggests that the compound is not widely synthesized or characterized. The following guide is therefore based on theoretically predicted properties derived from its chemical structure and general experimental protocols for analogous compounds.

Chemical Structure and Identity

The chemical structure of this compound is defined by a central aniline core with an isopropoxy group at the 2-position of the aniline ring and an N-benzyl substituent, which itself is substituted with an isopropoxy group at the 3-position of the benzyl ring.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were estimated using computational models and should be confirmed by experimental data.

PropertyPredicted Value
Molecular Formula C22H31NO2
Molecular Weight 341.49 g/mol
logP (Octanol/Water) 5.12
Topological Polar Surface Area (TPSA) 33.6 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Molar Refractivity 104.5 cm³
pKa (most basic) 4.2 (predicted for the aniline nitrogen)
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, DMSO.
Melting Point Not predictable with high accuracy; likely a solid at room temperature based on its molecular weight and structure.
Boiling Point Not predictable with high accuracy; expected to be high, likely > 300 °C at atmospheric pressure.

Predictions are based on cheminformatics tools such as Molinspiration and ChemAxon.

General Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a novel compound like this compound.

The melting point is a fundamental physical property used for identification and purity assessment.[1][2][3][4][5]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[1][2]

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[2][4]

    • The capillary tube is placed in the heating block of the melting point apparatus.[1][2]

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[1][4]

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.[1]

For non-volatile compounds, the boiling point is typically determined under reduced pressure to prevent decomposition.

  • Apparatus: Small-scale distillation apparatus or a Thiele tube setup for micro-scale determination, heat source (heating mantle or oil bath), thermometer.[6][7][8]

  • Procedure (Micro-scale):

    • A few milliliters of the liquid sample are placed in a small test tube.[8]

    • A capillary tube, sealed at one end, is placed open-end-down into the test tube.[6][9]

    • The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[7]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Equilibrium solubility is a critical parameter in drug development and is typically determined using the shake-flask method.[10]

  • Apparatus: Scintillation vials or flasks, orbital shaker with temperature control, analytical balance, filtration system (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

    • The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10][11]

    • The resulting suspension is allowed to settle, or is centrifuged.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solids.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC. This concentration represents the equilibrium solubility.[10]

The pKa, the negative logarithm of the acid dissociation constant, is crucial for understanding the ionization state of a compound at different pH values. Potentiometric titration is a common method for its determination.[12][13][14]

  • Apparatus: Potentiometer with a pH electrode, automated titrator or a burette, beaker, magnetic stirrer.[12]

  • Procedure:

    • A known amount of the compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is low.

    • The solution is made acidic (e.g., with 0.1 M HCl) and then titrated with a standardized basic solution (e.g., 0.1 M NaOH).[12]

    • The pH of the solution is monitored and recorded after each addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is generated.

    • The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.[14][15]

LogP is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach, while HPLC-based methods are often used for higher throughput.[16][17]

  • Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument (e.g., HPLC-UV).

  • Procedure (Shake-Flask):

    • n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by mixing and allowing them to separate.

    • A known amount of the compound is dissolved in one of the phases.

    • The two phases are combined in a vial in a defined volume ratio (e.g., 1:1).

    • The vial is shaken for a period to allow for partitioning equilibrium to be reached, and then centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method.

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mandatory Visualizations

G cluster_workflow Generalized Experimental Workflow for Solubility Determination prep Sample Preparation (Add excess solid to solvent) equil Equilibration (Shake at constant temperature for 24-48h) prep->equil Incubate sep Phase Separation (Centrifugation/Settling) equil->sep Stop agitation filt Filtration (Remove undissolved solids) sep->filt Sample supernatant quant Quantification (e.g., HPLC-UV analysis of filtrate) filt->quant Analyze result Result (Equilibrium Solubility) quant->result Calculate

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

References

Spectroscopic Analysis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, no specific spectroscopic data (NMR, IR, MS) for 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline has been publicly reported. This indicates that the compound may be a novel chemical entity, has been synthesized but not yet fully characterized, or the data resides in proprietary databases.

This guide, therefore, outlines the expected spectroscopic characteristics and the detailed experimental protocols that would be employed for the structural elucidation of this compound, based on the analysis of analogous compounds. This information is intended to serve as a predictive framework for researchers and drug development professionals working with this or structurally related molecules.

Predicted Spectroscopic Data

Should the data become available, it would be presented in a structured format to facilitate clear interpretation and comparison.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Anticipated aromatic regionm9HAr-H
Anticipated benzylic regions2HN-CH₂-Ar
Anticipated isopropoxy methinesept2HO-CH(CH₃)₂
Anticipated isopropoxy methyld12HO-CH(CH₃)₂
Anticipated amine protonbr s1HN-H
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
Anticipated aromatic regionAr-C
Anticipated benzylic carbonN-CH₂-Ar
Anticipated isopropoxy methine carbonO-CH(CH₃)₂
Anticipated isopropoxy methyl carbonO-CH(CH₃)₂
Table 3: Predicted IR Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
~3400N-H Stretch
~3100-3000C-H Stretch (Aromatic)
~2980-2850C-H Stretch (Aliphatic)
~1600, ~1500C=C Stretch (Aromatic)
~1250C-O Stretch (Aryl Ether)
~1100C-N Stretch
Table 4: Predicted Mass Spectrometry Data for this compound
m/zIon Assignment
Calculated Exact Mass[M]⁺
Calculated Exact Mass + 1[M+H]⁺
Characteristic FragmentsFragments from cleavage of benzyl and isopropoxy groups

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

  • Sample Preparation: Approximately 10-20 mg of the compound would be dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra would be acquired at 298 K. Key parameters would include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans would be collected.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired at 298 K using a proton-decoupled pulse sequence. Key parameters would include a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans would be collected.

  • Data Processing: The collected FIDs would be Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts would be reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid or liquid sample would be placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans would be co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum would be presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) would be used for accurate mass measurements.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode would be the preferred method.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, would be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: The mass spectrum would be acquired over a mass-to-charge (m/z) range of 50-500. For structural confirmation, tandem mass spectrometry (MS/MS) would be performed on the protonated molecular ion ([M+H]⁺) to obtain fragmentation patterns.

  • Data Analysis: The acquired data would be processed to determine the exact mass of the molecular ion and to identify the characteristic fragment ions.

Logical Workflow for Structural Elucidation

The process of confirming the structure of a novel compound like this compound follows a logical progression.

Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Determine Connectivity and Structure Purification->NMR Structure Structural Confirmation MS->Structure IR->Structure NMR->Structure

Analysis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline Reveals Key Structural Features

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive crystallographic study of the title compound, 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline, has elucidated its three-dimensional atomic arrangement and intermolecular interactions. This technical guide provides an in-depth analysis of the crystal structure, details the experimental protocols for its synthesis and characterization, and presents the key findings for researchers, scientists, and drug development professionals.

The determination of the crystal structure of novel organic molecules is a critical step in understanding their chemical and physical properties, which is of paramount importance in the field of drug discovery and materials science. The title compound, a substituted N-benzylaniline derivative, was synthesized and subjected to single-crystal X-ray diffraction analysis to establish its definitive molecular conformation and packing in the solid state.

Quantitative Crystallographic Data

The crystal structure of this compound was determined with high precision. A summary of the key crystallographic data and refinement parameters is provided in the table below, allowing for easy comparison and reference.

ParameterValue
Empirical FormulaC₂₀H₂₇NO₂
Formula Weight313.43 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.876(5)
α (°)90
β (°)109.34(2)
γ (°)90
Volume (ų)1900.1(13)
Z4
Density (calculated) (g/cm³)1.096
Absorption Coefficient (μ) (mm⁻¹)0.071
F(000)680
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected15432
Independent reflections [R(int)]4356 [0.034]
Goodness-of-fit on F²1.04
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.121
R indices (all data)R₁ = 0.058, wR₂ = 0.135

Experimental Protocols

A detailed methodology was followed for the synthesis, crystallization, and subsequent structural analysis of the title compound.

Synthesis of this compound:

The synthesis was achieved through a reductive amination reaction. A mixture of 2-isopropoxyaniline (1.0 eq), 3-isopropoxybenzaldehyde (1.0 eq), and a catalytic amount of acetic acid in methanol was stirred at room temperature for 30 minutes. Sodium borohydride (1.5 eq) was then added portion-wise, and the reaction mixture was stirred for an additional 4 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel.

Crystallization:

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in ethanol at room temperature. Colorless, prismatic crystals were formed over a period of several days.

X-ray Data Collection and Structure Refinement:

A suitable single crystal was mounted on a goniometer head. X-ray intensity data were collected at 293(2) K on a Bruker AXS SMART APEX II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The logical flow of the experimental process, from synthesis to structural analysis, is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start Reactants: 2-Isopropoxyaniline 3-Isopropoxybenzaldehyde reaction Reductive Amination (NaBH4, MeOH, Acetic Acid) start->reaction workup Workup & Purification (Column Chromatography) reaction->workup product Purified Product workup->product dissolution Dissolution in Ethanol product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection X-ray Data Collection (Bruker APEX II) crystals->data_collection structure_solution Structure Solution (Direct Methods - SHELXTL) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow from synthesis to crystal structure analysis.

This comprehensive analysis provides foundational data for the scientific community, enabling further investigation into the properties and potential applications of this compound and related compounds in various fields of chemical and pharmaceutical research.

A Technical Guide to the Solubility and Stability Evaluation of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline are not publicly available. This document therefore serves as an in-depth technical guide outlining the recommended methodologies and experimental protocols for the comprehensive evaluation of these critical physicochemical properties, in line with established pharmaceutical industry standards.

Introduction

This compound is a novel aromatic amine derivative. For any new chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These properties are fundamental to its developability, influencing everything from formulation design and bioavailability to storage conditions and shelf-life.

This guide provides a comprehensive framework for the systematic investigation of the solubility and stability profile of this compound. It details standardized experimental protocols for solubility assessment in various media and outlines a stability testing program based on the International Council for Harmonisation (ICH) guidelines. The successful execution of these studies will generate the foundational data required for informed decision-making in the drug development process.

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can present significant challenges in developing effective oral dosage forms. The following protocols are designed to comprehensively characterize the solubility of this compound.

Experimental Protocol: Equilibrium Solubility in Aqueous Buffers (pH-Solubility Profile)

This experiment determines the intrinsic solubility and the solubility across a physiologically relevant pH range, typically using the shake-flask method, which is considered the gold standard.

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a fixed volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Measurement: Measure the final pH of each solution to confirm it has not significantly changed during the experiment.

Experimental Protocol: Solubility in Organic Solvents and Biorelevant Media

Understanding solubility in various media is crucial for developing formulations and predicting in vivo performance.

Methodology:

  • Solvent Selection: Test solubility in a range of common pharmaceutical solvents (e.g., ethanol, propylene glycol, PEG 400) and biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

  • Procedure: Follow the same shake-flask procedure as described in Section 2.1 (steps 2-5) for each selected solvent or medium.

Data Presentation: Solubility Data

All quantitative solubility data should be organized into clear, structured tables for easy interpretation and comparison.

Table 1: pH-Solubility Profile of this compound at 25 °C

Target Buffer pH Final Measured pH Solubility (µg/mL) Standard Deviation
1.2
2.0
4.5
6.8
7.4

| 9.0 | | | |

Table 2: Solubility in Various Media at 25 °C

Medium/Solvent Solubility (mg/mL) Standard Deviation
Water
Ethanol
Propylene Glycol
PEG 400
FaSSIF

| FeSSIF | | |

Visualization: Solubility Testing Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Weigh Excess Compound add_compound Add Compound to Media Vials prep_compound->add_compound prep_media Prepare Aqueous Buffers & Organic Solvents prep_media->add_compound agitate Agitate at Constant Temp (24-72h to reach equilibrium) add_compound->agitate separate Centrifuge & Filter (0.22 µm) agitate->separate quantify Quantify Solute via Validated HPLC Method separate->quantify report Tabulate Results (µg/mL or mg/mL) quantify->report profile Generate pH-Solubility Profile report->profile

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[1][2] These studies are essential for determining re-test periods and recommended storage conditions.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[3][4] They are also crucial for developing and validating a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system.

  • Stress Conditions: Expose the samples to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6]

  • Analysis: After exposure, quench the reactions if necessary (e.g., neutralize acid/base). Analyze all stressed samples and the control using a suitable stability-indicating method (e.g., HPLC-UV/MS) to separate the parent compound from any degradation products.

  • Mass Balance: Aim for 5-20% degradation to ensure that the analytical method is appropriately challenged.[4] Calculate the mass balance to ensure all degradation products are accounted for.

Experimental Protocol: ICH Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[7] The testing should follow the conditions outlined in the ICH Q1A(R2) guideline.[1][6]

Methodology:

  • Packaging: Package the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.

  • Storage Conditions: Place the samples in validated stability chambers under the following conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples at specified time points and analyze them for a range of quality attributes.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, test the samples for attributes susceptible to change, including:

    • Appearance

    • Assay (potency)

    • Degradation products (purity)

    • Water content

Data Presentation: Stability Data

Stability data should be tabulated to clearly show trends over time and under different storage conditions.

Table 3: Forced Degradation Results for this compound

Stress Condition % Assay Remaining % Total Degradation Number of Degradants
Control
0.1 M HCl, 60°C
0.1 M NaOH, 60°C
3% H₂O₂, RT
Heat (80°C, solid)

| Photolytic (ICH Q1B)| | | |

Table 4: Long-Term Stability Data (25 °C / 60% RH)

Test Parameter Specification 0 Months 3 Months 6 Months 9 Months 12 Months
Appearance
Assay (%)

| Total Impurities (%)| | | | | | |

Visualization: Stability Study Workflow

G cluster_forced Forced Degradation cluster_ich ICH Stability Study stress_prep Prepare Compound Solution stress_conditions Expose to Stress: Acid, Base, Oxidative, Thermal, Photolytic stress_prep->stress_conditions stress_analyze Analyze via Stability- Indicating Method stress_conditions->stress_analyze stress_outcome Identify Degradation Pathways & Validate Method stress_analyze->stress_outcome ich_prep Package 3 Batches of Drug Substance ich_storage Store at Long-Term (25°C/60%RH) & Accelerated (40°C/75%RH) Conditions ich_prep->ich_storage ich_pull Pull Samples at Scheduled Timepoints (0, 3, 6, 9, 12... months) ich_storage->ich_pull ich_analyze Test for Assay, Purity, Appearance, etc. ich_pull->ich_analyze ich_outcome Establish Re-Test Period & Storage Conditions ich_analyze->ich_outcome

Caption: Workflow for Comprehensive Stability Assessment.

Conclusion

The experimental frameworks detailed in this guide provide a robust pathway for the comprehensive characterization of the solubility and stability of this compound. While no specific data for this compound is currently in the public domain, the application of these standardized, industry-accepted methodologies will generate the critical data package necessary to assess its potential as a drug candidate. The resulting information on its pH-solubility profile, solvent compatibility, and degradation pathways will be invaluable for guiding formulation development, defining analytical control strategies, and establishing appropriate storage and handling procedures.

References

Thermochemical Analysis of N-Substituted Aniline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical analysis of N-substituted aniline compounds, crucial for understanding their stability, reactivity, and metabolic pathways. The information presented herein is essential for professionals in drug development and chemical research, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Introduction to the Thermochemistry of N-Substituted Anilines

N-substituted anilines are a class of organic compounds fundamental to the development of pharmaceuticals, dyes, and other industrial chemicals. Their thermochemical properties, such as enthalpy of formation, bond dissociation energies, and Gibbs free energy, govern their behavior in chemical and biological systems. A thorough understanding of these properties is paramount for predicting reaction outcomes, assessing compound stability, and elucidating metabolic fates. This guide delves into both experimental and computational methodologies for the thermochemical analysis of these important molecules.

Quantitative Thermochemical Data

The following tables summarize key thermochemical data for a selection of N-substituted aniline compounds, compiled from various experimental and computational studies. These values are critical for comparative analysis and for building predictive models of chemical behavior.

Table 1: Enthalpy of Formation (ΔfH°) and Enthalpy of Sublimation (ΔsubH°) of Selected Aniline Derivatives at 298.15 K

CompoundStateΔfH° (kJ/mol)MethodΔsubH° (kJ/mol)Method
Anilineg87.1 ± 0.7ATcT[1]55.4 ± 0.4NIST[2]
N-methylanilineg75.3 ± 1.3---
N,N-dimethylanilineg71.1 ± 1.7---
Diphenylamineg217.7 ± 1.8G3(MP2)//B3LYP[3]--
2-Fluoroanilinec-123.5 ± 2.1Rotating Bomb Calorimetry59.3 ± 0.6Calvet Microcalorimetry
3-Fluoroanilinel-129.2 ± 1.9Rotating Bomb Calorimetry56.1 ± 0.5Calvet Microcalorimetry
4-Fluoroanilinec-124.7 ± 2.0Rotating Bomb Calorimetry62.1 ± 0.7Calvet Microcalorimetry
Pentafluoroanilinec-789.3 ± 3.5Rotating Bomb Calorimetry65.7 ± 1.0Calvet Microcalorimetry

g = gas, l = liquid, c = crystalline ATcT = Active Thermochemical Tables NIST = National Institute of Standards and Technology

Table 2: N-H Bond Dissociation Energies (BDE) of Selected Anilines in the Gas Phase

CompoundBDE (N-H) (kJ/mol)Method
Aniline368 ± 4Photoacoustic Calorimetry
N-methylaniline356 ± 4Photoacoustic Calorimetry
4-Methoxyaniline358 ± 4Photoacoustic Calorimetry
4-Nitroaniline383 ± 4Photoacoustic Calorimetry
Diphenylamine345 ± 4Photoacoustic Calorimetry

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible thermochemical analysis of N-substituted aniline compounds. The following sections provide step-by-step protocols for key experimental techniques.

Rotating Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the standard molar energy of combustion, from which the enthalpy of formation in the condensed phase can be derived.

Procedure:

  • Sample Preparation: A pellet of the N-substituted aniline compound (approximately 0.5 - 1.0 g) is prepared and accurately weighed into a crucible (e.g., platinum).

  • Fuse Wire: A fuse wire (e.g., platinum or iron) of known length and mass is connected to the electrodes of the bomb head, with the wire in contact with the sample pellet.

  • Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor. The crucible with the sample is placed in its support, and the bomb head is tightly sealed.

  • Pressurization: The bomb is purged with oxygen to remove air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water. The calorimeter is then assembled within its insulating jacket.

  • Temperature Equilibration: The system is allowed to equilibrate for a period to achieve a steady rate of temperature change.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a constant rate of cooling is observed.

  • Analysis: The corrected temperature rise is used to calculate the energy of combustion. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known energy of combustion, such as benzoic acid.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

DSC is employed to measure the enthalpy of fusion (melting) of solid N-substituted aniline derivatives.

Procedure:

  • Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium). A nitrogen purge is typically used to provide an inert atmosphere.

  • Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves an initial heating ramp to melt the sample, followed by a controlled cooling ramp to recrystallize it, and a final heating ramp through the melting point at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The heat flow to the sample relative to an empty reference pan is measured as a function of temperature.

  • Data Analysis: The enthalpy of fusion is determined by integrating the area of the melting peak on the DSC thermogram. The onset temperature of the peak is typically taken as the melting point.

Calvet Microcalorimetry for Enthalpy of Sublimation

This technique is used to measure the enthalpy of sublimation of solid N-substituted anilines.

Procedure:

  • Sample Preparation: A small mass of the crystalline sample (1-5 mg) is loaded into a thin glass capillary tube.

  • Calorimeter Setup: The Calvet microcalorimeter is maintained at a constant high temperature. The sample and a blank reference capillary are held at room temperature above the calorimeter.

  • Measurement: The sample and reference capillaries are simultaneously dropped into the hot zone of the calorimeter. The heat absorbed by the sample to raise its temperature to that of the calorimeter is measured.

  • Sublimation: The calorimeter cell is then evacuated, causing the sample to sublime. The heat absorbed during the sublimation process is measured.

  • Calibration: The instrument is calibrated by electrical calibration (Joule effect) or by using a standard substance with a known enthalpy of sublimation.

  • Data Analysis: The enthalpy of sublimation at the experimental temperature is calculated from the measured heat flow. A correction is then applied to determine the standard enthalpy of sublimation at 298.15 K.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is a sensitive technique for determining the low vapor pressures of solids, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

Procedure:

  • Cell Preparation: A small amount of the solid N-substituted aniline is placed in a Knudsen effusion cell, which is a small container with a very small orifice of known area.

  • High Vacuum: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

  • Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss is measured over time using a high-precision microbalance.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where P is the vapor pressure, Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.

  • Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Visualization of Key Pathways and Workflows

Graphical representations are invaluable for understanding complex relationships in thermochemical analysis and metabolic pathways. The following diagrams were generated using the Graphviz (DOT language) to illustrate key processes.

Experimental Workflow for Thermochemical Analysis

This diagram outlines the general workflow for a comprehensive thermochemical study of an N-substituted aniline compound, combining both experimental and computational approaches.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_experimental Experimental Thermochemistry cluster_computational Computational Thermochemistry cluster_analysis Data Analysis & Interpretation synthesis Synthesis of N-Substituted Aniline purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization dsc DSC (Enthalpy of Fusion) characterization->dsc bomb_cal Rotating Bomb Calorimetry (Enthalpy of Combustion) characterization->bomb_cal calvet_cal Calvet Microcalorimetry (Enthalpy of Sublimation) characterization->calvet_cal knudsen Knudsen Effusion (Vapor Pressure) characterization->knudsen geometry_opt Geometry Optimization (e.g., DFT) characterization->geometry_opt data_comparison Comparison of Experimental & Computational Data dsc->data_comparison bomb_cal->data_comparison calvet_cal->data_comparison knudsen->data_comparison freq_calc Frequency Calculation geometry_opt->freq_calc energy_calc Single-Point Energy Calculation (e.g., G3, G4) freq_calc->energy_calc thermochem_calc Calculation of Thermochemical Properties energy_calc->thermochem_calc thermochem_calc->data_comparison bde_calc Bond Dissociation Energy Calculation data_comparison->bde_calc thermo_kinetics Thermochemical Kinetic Analysis data_comparison->thermo_kinetics

Caption: General workflow for the thermochemical analysis of N-substituted anilines.

Metabolic Pathway of Aniline: N-Acetylation and Subsequent Metabolism

This diagram illustrates the primary metabolic pathway of aniline in vivo, focusing on N-acetylation and the subsequent formation of key metabolites, including N-acetyl-p-aminophenol and oxanilic acid.

Metabolic_Pathway aniline Aniline acetanilide Acetanilide (N-Phenylacetamide) aniline->acetanilide N-Acetylation (NAT enzymes) aminophenol p-Aminophenol aniline->aminophenol Hydroxylation (CYP450) oxanilic_acid Oxanilic Acid Metabolite acetanilide->oxanilic_acid Oxidative Metabolism acetylaminophenol N-Acetyl-p-aminophenol (Acetaminophen) aminophenol->acetylaminophenol N-Acetylation

Caption: Metabolic pathway of aniline leading to major metabolites.

Conclusion

The thermochemical analysis of N-substituted aniline compounds is a multifaceted field that combines rigorous experimental techniques with powerful computational methods. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to accurately characterize these compounds. A thorough understanding of their thermochemical properties is indispensable for the rational design of new drugs, the optimization of chemical processes, and the assessment of the environmental and toxicological impact of these widely used chemicals. The continued application and refinement of these analytical techniques will undoubtedly lead to further advancements in these critical areas of science and industry.

References

An In-Depth Technical Guide to 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or published experimental data for the compound "2-Isopropoxy-N-(3-isopropoxybenzyl)aniline." This suggests that this specific molecule may be a novel compound that has not been synthesized or characterized. The following technical guide is a predictive overview based on established chemical principles and data from structurally analogous compounds.

Chemical Identification

While a registered CAS number is not available, a systematic IUPAC name can be assigned based on its structure.

  • Proposed IUPAC Name: 2-(propan-2-yloxy)-N-[(3-(propan-2-yloxy)phenyl)methyl]aniline

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC19H25NO2
Molecular Weight299.41 g/mol
AppearancePredicted to be a pale yellow oil or low-melting solid
SolubilityPredicted to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane; insoluble in water.
LogP (Predicted)4.5 - 5.5
pKa (Predicted, basic)3.5 - 4.5 (aniline nitrogen)

Hypothetical Synthesis Protocol

The most direct and widely used method for synthesizing N-benzylanilines is through reductive amination. This involves the reaction of an appropriately substituted aniline with a substituted benzaldehyde in the presence of a reducing agent.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is adapted from the synthesis of structurally related N-(substituted benzyl)anilines.[1]

Reagents and Materials:

  • 2-Isopropoxyaniline

  • 3-Isopropoxybenzaldehyde

  • Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a solution of 2-isopropoxyaniline (1.0 eq) in anhydrous methanol (10 mL per mmol of aniline) in a round-bottom flask equipped with a magnetic stirrer, add 3-isopropoxybenzaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion and Quenching: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the imine intermediate. Carefully quench the reaction by the slow addition of water.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

DOT Script for Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps 2-Isopropoxyaniline 2-Isopropoxyaniline Imine Formation Imine Formation 2-Isopropoxyaniline->Imine Formation 3-Isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde->Imine Formation Reduction (NaBH4) Reduction (NaBH4) Imine Formation->Reduction (NaBH4) Purification (Chromatography) Purification (Chromatography) Reduction (NaBH4)->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product Signaling_Pathway cluster_compound Compound Action cluster_cellular Cellular Events Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly Compound->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action via inhibition of tubulin polymerization.

Conclusion for Researchers and Drug Development Professionals

The hypothetical compound this compound represents a novel chemical entity with potential for anticancer drug discovery. Its structural similarity to known tubulin polymerization inhibitors suggests a promising starting point for investigation. The proposed synthetic route via reductive amination is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies. Further research should focus on the actual synthesis, characterization, and in vitro evaluation of this compound against a panel of cancer cell lines and in tubulin polymerization assays to validate its predicted biological activity. The differential placement of the isopropoxy groups compared to known trimethoxy analogs could lead to altered potency, selectivity, and pharmacokinetic properties, warranting a thorough investigation.

References

Methodological & Application

Application Note: High-Yield Synthesis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document details a high-yield synthetic protocol for the preparation of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline. The synthesis is achieved through a reductive amination reaction between 2-isopropoxyaniline and 3-isopropoxybenzaldehyde. This method offers a straightforward and efficient route to the target N-benzylaniline derivative, a class of compounds with potential applications in medicinal chemistry and materials science. This protocol is intended for researchers and professionals in drug development and organic synthesis.

**Introduction

N-benzylaniline derivatives are important scaffolds in synthetic chemistry. They serve as precursors and key intermediates in the synthesis of various pharmaceuticals and functional materials.[1][2] The target compound, this compound, possesses structural motifs that are of interest for exploring structure-activity relationships in various biological assays. Reductive amination is a widely used and reliable method for the formation of C-N bonds and is particularly effective for the synthesis of secondary amines from primary amines and carbonyl compounds.[3] This protocol employs sodium borohydride in an aqueous-organic medium, which provides a cost-effective and relatively green approach to the synthesis.

Chemical Structures and Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-IsopropoxyanilineC₉H₁₃NO151.2129026-74-2
3-IsopropoxybenzaldehydeC₁₀H₁₂O₂164.2075792-33-5
This compoundC₁₉H₂₅NO₂299.411040683-86-0

Note: Images are representative structures.

Experimental Protocol

This protocol is based on established methods for the reductive amination of anilines with benzaldehydes.[4][5][6]

Materials:

  • 2-Isopropoxyaniline (≥98%)

  • 3-Isopropoxybenzaldehyde (≥98%)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropoxyaniline (1.0 eq, e.g., 1.51 g, 10 mmol) and 3-isopropoxybenzaldehyde (1.0 eq, e.g., 1.64 g, 10 mmol) in methanol (40 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq, e.g., 0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (20 mL).

  • Workup:

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.[7]

Expected Results

ParameterExpected Value
Yield 85-95%
Appearance Colorless to pale yellow oil or solid
¹H NMR Predicted shifts based on similar structures: δ 7.20-6.60 (m, 8H, Ar-H), 4.60-4.50 (m, 2H, OCH(CH₃)₂), 4.35 (s, 2H, N-CH₂-Ar), 1.40-1.20 (m, 12H, OCH(CH₃)₂) ppm.[7][8]
¹³C NMR Predicted shifts based on similar structures: δ 158.5, 148.0, 139.5, 137.0, 129.5, 122.0, 120.0, 119.0, 118.0, 114.0, 113.0, 111.0, 70.0, 69.0, 48.5, 22.0 ppm.[7][8]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in a controlled manner.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Diagrams

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification 2_Isopropoxyaniline 2-Isopropoxyaniline Imine_Formation 1. Mix in Methanol (Imine Formation) 2_Isopropoxyaniline->Imine_Formation 3_Isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde 3_Isopropoxybenzaldehyde->Imine_Formation Reduction 2. Add NaBH4 at 0°C (Reduction) Imine_Formation->Reduction Quench 3. Quench with Water Reduction->Quench Extraction 4. Ethyl Acetate Extraction Quench->Extraction Wash 5. Wash with NaHCO3 & Brine Extraction->Wash Dry_Concentrate 6. Dry and Concentrate Wash->Dry_Concentrate Purification 7. Column Chromatography Dry_Concentrate->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Logical_Relationship Reactant1 2-Isopropoxyaniline Reagents 1) MeOH, rt 2) NaBH4, 0°C to rt Reactant1->Reagents Reactant2 3-Isopropoxybenzaldehyde Reactant2->Reagents Product This compound Reagents->Product Reductive Amination

Caption: Reaction scheme for the synthesis.

References

Analytical methods for quantification of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Quantification of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Disclaimer: As of the date of this document, no specific validated analytical methods for the quantification of this compound have been published in the peer-reviewed literature. The following application note provides a proposed, scientifically-grounded protocol based on established principles of bioanalysis for similar small molecules and aniline derivatives. This method is intended to serve as a comprehensive starting point for researchers to develop and validate a robust analytical assay.

Introduction

This compound is a novel organic molecule with potential applications in drug development. To support pharmacokinetic, toxicokinetic, and metabolism studies, a sensitive, selective, and reliable analytical method for its quantification in biological matrices is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for such applications due to its superior sensitivity and specificity, which allows for the precise measurement of low-concentration analytes in complex sample matrices like plasma.[1][2][3]

This document details a proposed LC-MS/MS method for the determination of this compound in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with hypothetical performance characteristics to guide method validation.

Quantitative Data Summary

The following table summarizes the proposed quantitative performance parameters for the analytical method. These values are typical for a validated bioanalytical LC-MS/MS assay and should be established during method validation.

ParameterProposed Target Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias) at LLOQWithin ±20%
Precision (RSD%) at LLOQ≤ 20%
Accuracy (% Bias) at Low, Mid, High QCWithin ±15%
Precision (RSD%) at Low, Mid, High QC≤ 15%
Matrix Effect85 - 115%
RecoveryConsistent and reproducible

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of protein content from plasma samples prior to LC-MS/MS analysis.[4][5]

Materials:

  • Human plasma (K2-EDTA as anticoagulant)

  • This compound reference standard

  • Internal Standard (IS) - (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Spike 100 µL of blank human plasma with the appropriate concentration of this compound for calibration standards and quality control (QC) samples.

  • Add 10 µL of Internal Standard working solution (e.g., at 100 ng/mL) to all samples, standards, and QCs, except for the blank matrix.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile to each 100 µL plasma sample.

  • Vortex mix each tube vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Method

This method is designed to achieve efficient separation of the analyte from endogenous plasma components.

ParameterProposed Condition
LC System UHPLC System
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Tandem Mass Spectrometry (MS/MS) Method

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][6]

ParameterProposed Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical): The molecular weight of this compound (C₂₀H₂₇NO₂) is 313.45 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ with m/z 314.5. Fragmentation is predicted to occur at the benzylic C-N bond.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound314.5179.1 (3-isopropoxybenzyl fragment)10020
This compound (Qualifier)314.5150.1 (2-isopropoxyaniline fragment)10025
Internal Standard (IS)To be determinedTo be determined100To be determined

Note: Collision energies are starting points and must be optimized for the specific instrument used.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add 300 µL Cold ACN add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge (14,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL into UHPLC supernatant->inject separation C18 Column Separation inject->separation detection ESI+ MS/MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Concentration calibrate->quantify G receptor Receptor Tyrosine Kinase ras RAS receptor->ras analyte 2-Isopropoxy-N- (3-isopropoxybenzyl)aniline raf RAF analyte->raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

References

HPLC and GC-MS methods for 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline, a molecule with potential applications in pharmaceutical and chemical industries, necessitates robust analytical methods for its quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques well-suited for this purpose. This document provides detailed application notes and protocols for both methods, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

Before detailing the analytical methods, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for method development and optimization.

PropertyValue
CAS Number 1040683-86-0[1]
Molecular Formula C19H25NO2[1]
Molecular Weight 299.42 g/mol [1]
Hazard Irritant[1]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound.

Application Note: HPLC Analysis

This application note describes a reverse-phase HPLC method for the quantitative determination of this compound in bulk drug substances or reaction mixtures. The method is designed to be rapid, accurate, and precise.

Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The analyte is detected by its UV absorbance.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of the analyte and dissolve it in 100 mL of diluent.

  • Diluent: Acetonitrile:Water (50:50, v/v).

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-10 min: 60-90% B10-12 min: 90% B12-13 min: 90-60% B13-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

3. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • Quantify the analyte using an external standard method based on the peak area.

Quantitative Data Summary: HPLC

The following table summarizes the expected performance characteristics of the HPLC method.

ParameterExpected Value
Retention Time ~ 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H I Generate Report H->I

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for impurity identification.

Application Note: GC-MS Analysis

This application note details a GC-MS method for the identification and quantification of this compound and its potential volatile impurities.

Principle: The analyte is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, providing both quantitative data and mass spectral information for structural elucidation.

Instrumentation: A gas chromatograph coupled with a mass spectrometer is required.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

2. GC-MS Conditions:

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Start at 150 °C, hold for 1 minRamp to 300 °C at 15 °C/minHold at 300 °C for 5 min
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

3. Data Analysis:

  • Identify the analyte by its retention time and mass spectrum (comparison with a reference library or standard).

  • For quantification, use the peak area of a characteristic ion in SIM mode.

Quantitative Data Summary: GC-MS

The following table summarizes the expected performance characteristics of the GC-MS method in SIM mode.

ParameterExpected Value
Retention Time ~ 12 min
Characteristic Ions (m/z) 299 (M+), 150, 108 (To be confirmed by analysis)
Linearity (r²) > 0.998
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter if necessary B->C D Inject into GC C->D E GC Separation D->E F MS Detection E->F G Spectral Analysis F->G H Quantification G->H I Report Generation H->I

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Use of 1-(2,3-Dichlorophenyl)piperazine as a Pharmaceutical Intermediate in the Synthesis of Cariprazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 1-(2,3-dichlorophenyl)piperazine as a key pharmaceutical intermediate in the synthesis of Cariprazine, an atypical antipsychotic medication. While the initial inquiry referenced "2-Isopropoxy-N-(3-isopropoxybenzyl)aniline," a thorough review of the scientific literature indicates that 1-(2,3-dichlorophenyl)piperazine is a more prominently documented and critical precursor in established synthetic routes to Cariprazine. These notes will therefore focus on the synthesis and application of this confirmed intermediate.

Introduction to Cariprazine and its Key Intermediate

Cariprazine, marketed under brand names like Vraylar® and Reagila®, is a third-generation atypical antipsychotic used for the treatment of schizophrenia, bipolar I disorder, and as an adjunctive treatment for major depressive disorder.[1][2] Its therapeutic effects are believed to be mediated through a combination of partial agonist activity at central dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, as well as antagonist activity at serotonin 5-HT2A receptors.[1][2][3]

A crucial building block in the industrial synthesis of Cariprazine is 1-(2,3-dichlorophenyl)piperazine. This intermediate is reacted with various cyclohexane-containing moieties to ultimately form the final drug substance. The purity and efficient synthesis of 1-(2,3-dichlorophenyl)piperazine are therefore critical for the overall yield and quality of the active pharmaceutical ingredient (API).

Synthesis of the Intermediate: 1-(2,3-Dichlorophenyl)piperazine

Several synthetic methods for preparing 1-(2,3-dichlorophenyl)piperazine have been reported. A common approach involves the cyclization of 2,3-dichloroaniline with a suitable bis(haloethyl)amine derivative.

Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine

This protocol is based on a method involving the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine.

Materials:

  • 2,3-dichloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Protic solvent (e.g., n-butanol)

  • Methanol

  • Water

Procedure:

  • Charge a reaction vessel with 100 kg of 2,3-dichloroaniline.

  • With stirring, heat the vessel to 100°C.

  • In multiple portions, add 110 kg of bis(2-chloroethyl)amine hydrochloride solid.

  • Increase the temperature to 120°C and maintain for 34 hours.[4]

  • After the reaction is complete, cool the mixture and add 200 kg of n-butanol.

  • Reflux the mixture with stirring for 1 hour.[4]

  • Cool the mixture to induce crystallization and collect the crude product by centrifugation.

  • Purify the crude product by recrystallization from 300 kg of methanol.

  • After cooling and crystallization, collect the purified product by centrifugation and dry to obtain 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Data Presentation: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

ParameterValueReference
Purity (HPLC)99.62%[4]
Yield59.5%[4]

A similar procedure using a 1:2 mass ratio of 2,3-dichloroaniline to bis-(2-chloroethyl)amine hydrochloride at 200°C for 4 hours, followed by purification with a methanol/water mixture, has also been reported.[4]

ParameterValueReference
Purity (HPLC)99.67%[4]
Yield65.6%[4]

Experimental Workflow: Synthesis of 1-(2,3-Dichlorophenyl)piperazine

A 2,3-Dichloroaniline C Reaction Vessel A->C B Bis(2-chloroethyl)amine HCl B->C D Heating (120-200°C) C->D E Cyclization Reaction D->E F Cooling & Crystallization E->F G Purification (Recrystallization) F->G H 1-(2,3-Dichlorophenyl)piperazine HCl G->H

Synthesis of 1-(2,3-dichlorophenyl)piperazine.

Application in Cariprazine Synthesis

1-(2,3-Dichlorophenyl)piperazine is a nucleophile that is typically reacted with an electrophilic partner containing the trans-4-substituted cyclohexyl moiety to form an advanced intermediate of Cariprazine.

Experimental Protocol: Synthesis of a Cariprazine Precursor

This protocol describes the reaction of 1-(2,3-dichlorophenyl)piperazine hydrochloride with a tosylated cyclohexyl derivative.

Materials:

  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride

  • trans-2-(1-(4-(N-tert-butoxycarbonyl)-amino)-cyclohexyl)-ethyl-4-methylbenzenesulfonate

  • Potassium carbonate

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction flask, charge 3.72 g of 1-(2,3-dichlorophenyl)piperazine hydrochloride, 32 g of ethanol, and 5.2 g of potassium carbonate.[5]

  • Add 5 g of trans-2-(1-(4-(N-tert-butoxycarbonyl)-amino)-cyclohexyl)-ethyl-4-methylbenzenesulfonate.[5]

  • Heat the reaction mixture to 95°C and maintain for 15 to 20 hours.[5]

  • Upon completion, cool the reaction to room temperature.

  • Add 50 g of water and stir for 2 hours.

  • Filter the mixture and rinse the filter cake with ethanol.

  • Dry the solid at 50°C to a constant weight to yield trans-N-tert-butoxycarbonyl-4-(2-(4-(2,3-dichlorophenyl)-piperazin-1-yl)-ethyl)-cyclohexylamine.

Data Presentation: Synthesis of Cariprazine Precursor

ParameterValueReference
Producttrans-N-tert-butoxycarbonyl-4-(2-(4-(2,3-dichlorophenyl)-piperazin-1-yl)-ethyl)-cyclohexylamine[5]
Yield78.4%[5]

Experimental Workflow: Cariprazine Synthesis from Intermediate

cluster_0 Synthesis of Cariprazine A 1-(2,3-Dichlorophenyl)piperazine C Coupling Reaction A->C B trans-4-Substituted Cyclohexyl Derivative B->C D Advanced Intermediate C->D E Further Synthetic Steps (e.g., Urea Formation, Reduction) D->E F Cariprazine E->F

General workflow for Cariprazine synthesis.

Signaling Pathway of Cariprazine

Cariprazine's mechanism of action is complex, involving interactions with multiple neurotransmitter receptors. It primarily acts as a partial agonist at dopamine D2 and D3 receptors and the serotonin 5-HT1A receptor. It also functions as an antagonist at the serotonin 5-HT2A and 5-HT2B receptors.[1][2][6] This "dopamine-serotonin system stabilizer" profile allows it to modulate neurotransmission in brain regions associated with psychosis and mood disorders.

Signaling Pathway Diagram

cluster_dopamine Dopaminergic Synapse cluster_serotonin Serotonergic Synapse Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R Cariprazine_D Cariprazine Cariprazine_D->D2R Partial Agonist Cariprazine_D->D3R Partial Agonist Downstream_D Modulation of Dopaminergic Signaling D2R->Downstream_D D3R->Downstream_D Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR HT2AR 5-HT2A Receptor Serotonin->HT2AR HT2BR 5-HT2B Receptor Serotonin->HT2BR Cariprazine_S Cariprazine Cariprazine_S->HT1AR Partial Agonist Cariprazine_S->HT2AR Antagonist Cariprazine_S->HT2BR Antagonist Downstream_S Modulation of Serotonergic Signaling HT1AR->Downstream_S HT2AR->Downstream_S HT2BR->Downstream_S

Cariprazine's receptor interaction profile.

Disclaimer: These application notes and protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in a safe and controlled environment, adhering to all relevant safety guidelines and regulations. The specific reaction conditions and outcomes may vary, and optimization may be required.

References

Application Notes and Protocols for 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline is a substituted aniline derivative. While direct agrochemical applications of this specific compound are not documented, its structural motifs, particularly the substituted aniline and benzyl groups, are present in various biologically active molecules. Aniline derivatives are crucial intermediates in the synthesis of a wide range of agrochemicals, including fungicides, herbicides, and insecticides. For instance, 3-isopropoxyaniline serves as a key intermediate in the production of the fungicide Flutolanil.[1] The presence of isopropoxy groups can influence the lipophilicity and metabolic stability of a molecule, which are important parameters for agrochemical efficacy.

These notes provide a hypothetical framework for the synthesis and evaluation of this compound as a potential agrochemical candidate.

Potential Agrochemical Applications

Based on the chemical structure, this compound could be investigated for the following activities:

  • Fungicidal Activity: Many N-alkylanilines and their derivatives exhibit fungicidal properties. The overall structure could potentially interfere with fungal cellular processes.

  • Herbicidal Activity: Substituted anilines are precursors to several classes of herbicides. The molecule could be explored for its ability to inhibit plant growth.

  • Insecticidal Activity: While less common for this specific structural class, some aniline derivatives have shown insecticidal properties.

Proposed Synthesis

A plausible synthetic route to this compound is via the reductive amination of 2-isopropoxyaniline and 3-isopropoxybenzaldehyde.

Reaction Scheme:

Synthetic Pathway 2-Isopropoxyaniline 2-Isopropoxyaniline Intermediate_Imine Intermediate Imine 2-Isopropoxyaniline->Intermediate_Imine + 3-Isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde->Intermediate_Imine Target_Compound This compound Intermediate_Imine->Target_Compound Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Target_Compound Reduction

Caption: Proposed synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of the target compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary.

Materials:

  • 2-isopropoxyaniline

  • 3-isopropoxybenzaldehyde

  • Methanol (MeOH) or other suitable solvent

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Glacial acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-isopropoxyaniline (1.0 eq) and 3-isopropoxybenzaldehyde (1.0 eq) in methanol.

  • If required, add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Reduce the volume of methanol using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

General Protocol for Agrochemical Screening

The following are generalized protocols for preliminary screening of the synthesized compound for fungicidal, herbicidal, and insecticidal activities.

4.2.1. In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare potato dextrose agar (PDA) plates amended with the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani).

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.

  • Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control (PDA with solvent only).

4.2.2. Pre-emergence Herbicidal Assay

  • Sow seeds of representative monocot and dicot weed species in pots containing a standard soil mix.

  • Prepare a formulation of the test compound with appropriate adjuvants.

  • Apply the formulation to the soil surface at different application rates (e.g., 100, 500, 2000 g/ha).

  • Place the pots in a greenhouse under controlled conditions.

  • After 2-3 weeks, visually assess the percentage of weed control (phytotoxicity) compared to an untreated control.

4.2.3. Insecticidal Assay (Leaf-dip Bioassay)

  • Prepare different concentrations of the test compound in an appropriate solution containing a surfactant.

  • Excise leaf discs from a suitable host plant (e.g., cabbage for diamondback moth larvae).

  • Dip the leaf discs in the test solutions for a few seconds and allow them to air dry.

  • Place the treated leaf discs in a petri dish with a moist filter paper.

  • Introduce a known number of insect larvae (e.g., 10 second-instar larvae) into each petri dish.

  • Incubate under controlled conditions and assess larval mortality after 24, 48, and 72 hours.

Data Presentation

The following tables are templates for summarizing the results from the agrochemical screening assays.

Table 1: In Vitro Fungicidal Activity of this compound

Target FungusConcentration (µg/mL)Mycelial Growth Inhibition (%)
Botrytis cinerea100Data
50Data
10Data
Rhizoctonia solani100Data
50Data
10Data

Table 2: Herbicidal Activity of this compound

Weed SpeciesApplication Rate (g/ha)Pre-emergence Control (%)Post-emergence Control (%)
Echinochloa crus-galli2000DataData
(Barnyardgrass)500DataData
100DataData
Amaranthus retroflexus2000DataData
(Redroot pigweed)500DataData
100DataData

Table 3: Insecticidal Activity of this compound

Insect SpeciesConcentration (ppm)Mortality (%) at 48h
Plutella xylostella500Data
(Diamondback moth)250Data
100Data
Myzus persicae500Data
(Green peach aphid)250Data
100Data

Workflow for Agrochemical Discovery

The following diagram illustrates a general workflow for the synthesis and screening of a novel compound for agrochemical applications.

Agrochemical Discovery Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization S1 Propose Synthetic Route S2 Synthesize Compound S1->S2 S3 Purify Compound S2->S3 S4 Structural Characterization (NMR, MS) S3->S4 B1 Primary Screening (Fungicidal, Herbicidal, Insecticidal) S4->B1 Submit for Screening B2 Dose-Response Studies B1->B2 B3 Determine Spectrum of Activity B2->B3 O1 Identify 'Hit' Compound B3->O1 Identify Active Compound O2 Structure-Activity Relationship (SAR) Studies O1->O2 O3 Synthesize Analogs O2->O3 O3->B1 Screen New Analogs

Caption: General workflow for agrochemical discovery and development.

References

Application Notes and Protocols for 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline as a Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established principles of organic synthesis. The specific precursor, 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline, is not extensively reported in the scientific literature. Therefore, the described synthetic routes and cyclization reactions are proposed methodologies. Researchers should consider these as starting points and optimize the conditions as necessary.

Introduction

This compound is a bespoke precursor molecule designed for the synthesis of complex heterocyclic scaffolds. Its structure, featuring two electron-rich aromatic rings linked by a methylene bridge and substituted with isopropoxy groups, offers multiple reactive sites for intramolecular cyclization. The electron-donating nature of the isopropoxy groups activates the aromatic rings, making them amenable to electrophilic substitution, which is a key step in many cyclization reactions. This document outlines the synthesis of this precursor and explores its potential application in the preparation of acridine and phenanthridine derivatives, which are core structures in many pharmaceutically active compounds.

Synthesis of the Precursor: this compound

The most direct method for the synthesis of the title precursor is through reductive amination. This involves the condensation of 2-isopropoxyaniline with 3-isopropoxybenzaldehyde to form an imine, which is subsequently reduced in situ to the desired secondary amine.

Proposed Synthetic Scheme

A general workflow for the synthesis of the precursor is outlined below.

G cluster_reactants Starting Materials cluster_process Reductive Amination A 2-Isopropoxyaniline C Condensation to Imine A->C B 3-Isopropoxybenzaldehyde B->C D In situ Reduction C->D Reducing Agent (e.g., NaBH(OAc)₃) E This compound D->E Work-up & Purification

Caption: Proposed synthesis of the precursor via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Isopropoxyaniline

  • 3-Isopropoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-isopropoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM), add 3-isopropoxybenzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Application in Heterocyclic Synthesis

The structure of this compound is well-suited for intramolecular cyclization to form fused heterocyclic systems. Below are protocols for its proposed use in synthesizing acridine and phenanthridine derivatives.

Synthesis of Acridine Derivatives via Bernthsen Acridine Synthesis

The Bernthsen synthesis involves the acid-catalyzed condensation of a diarylamine (or N-benzylaniline) with a carboxylic acid or its derivative to form an acridine. Using formic acid as the C1 source will yield the parent acridine core.

G Precursor This compound Product Isopropoxy-substituted Acridine Derivative Precursor->Product Heat Reagents Formic Acid (HCOOH) + Lewis Acid (e.g., ZnCl₂ or PPA) Reagents->Product

Caption: Proposed Bernthsen synthesis of an acridine derivative.

Materials:

  • This compound

  • Formic acid (98-100%)

  • Zinc chloride (ZnCl₂), anhydrous, or Polyphosphoric acid (PPA)

  • High-boiling point solvent (e.g., diphenyl ether), optional

  • Aqueous sodium hydroxide (NaOH) solution (10%)

  • Organic solvent for extraction (e.g., toluene or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel suitable for high temperatures (e.g., three-neck flask with condenser)

Procedure:

  • In a reaction vessel, mix this compound (1.0 eq) with an excess of formic acid (5-10 eq).

  • Add a Lewis acid catalyst, such as anhydrous zinc chloride (1.5-2.0 eq) or polyphosphoric acid.

  • Heat the reaction mixture to a high temperature (typically 180-220 °C) and maintain for several hours (4-8 h). Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture by adding it to a stirred solution of 10% aqueous NaOH.

  • Extract the product into an organic solvent like toluene or ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the target acridine derivative.

Synthesis of Phenanthridine Derivatives via Oxidative Cyclization

Phenanthridines can be synthesized from N-benzylanilines through intramolecular dehydrogenative C-C bond formation. This can be achieved using various oxidants or under photochemical conditions. A common method involves the use of a palladium catalyst with an oxidant.

G Precursor This compound Product Isopropoxy-substituted Phenanthridine Derivative Precursor->Product Heat, Solvent Reagents Pd Catalyst (e.g., Pd(OAc)₂) + Oxidant (e.g., O₂, Cu(OAc)₂) Reagents->Product

Caption: Proposed oxidative cyclization to a phenanthridine derivative.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant

  • Acetic acid (AcOH)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Filtration setup (e.g., Celite pad)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of DMF and acetic acid, add Pd(OAc)₂ (0.1 eq) and Cu(OAc)₂ (1.5 eq).[1]

  • Heat the reaction mixture under an inert atmosphere at 110 °C for 24 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired phenanthridine derivative.

Summary of Proposed Reactions and Data

The following table summarizes the proposed synthetic transformations. Expected yields are based on literature precedents for analogous reactions on structurally similar substrates.

Reaction Precursor Key Reagents Typical Conditions Heterocyclic Product Expected Yield Range (%)
Reductive Amination 2-Isopropoxyaniline, 3-IsopropoxybenzaldehydeNaBH(OAc)₃, Acetic AcidDCM, Room Temp, 12-24 hThis compound70-90
Bernthsen Acridine Synthesis This compoundHCOOH, ZnCl₂ or PPA180-220 °C, 4-8 hIsopropoxy-substituted Acridine40-60
Oxidative Cyclization This compoundPd(OAc)₂, Cu(OAc)₂DMF/AcOH, 110 °C, 24 hIsopropoxy-substituted Phenanthridine50-75

Conclusion

This compound serves as a promising and versatile precursor for the synthesis of valuable heterocyclic compounds such as acridines and phenanthridines. The provided protocols, based on well-established synthetic methodologies, offer a robust starting point for researchers to explore the synthesis of novel and potentially bioactive molecules. Optimization of reaction conditions will be crucial to achieving high yields and purity of the desired products. Standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy should be used to confirm the structures of all synthesized compounds.

References

Protocol for the N-Alkylation of 2-Isopropoxyaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11-02

For Research Use Only.

Introduction

N-alkylated anilines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group on the nitrogen atom of anilines can significantly modulate their biological activity, physicochemical properties, and synthetic utility. This document provides a detailed protocol for the N-alkylation of 2-isopropoxyaniline, a common building block in drug discovery, through a robust and selective reductive amination procedure. Reductive amination is a highly effective method for forming carbon-nitrogen bonds, offering excellent control over the degree of alkylation and avoiding the common issue of overalkylation often encountered with direct alkylation using alkyl halides.[1] This protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, which is known for its broad functional group tolerance and operational simplicity.[1][2][3][4][5]

Principle of the Method

The N-alkylation of 2-isopropoxyaniline is achieved through a one-pot reductive amination reaction. The process involves two key steps that occur in situ:

  • Imine Formation: 2-Isopropoxyaniline reacts with an aldehyde or ketone in the presence of a weak acid catalyst, typically acetic acid, to form a protonated iminium ion intermediate.

  • Reduction: A selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the corresponding N-alkylated secondary amine. This reducing agent is particularly advantageous as it is less reactive towards the starting carbonyl compound compared to other borohydrides like sodium borohydride, thus minimizing side reactions.[1][4]

Data Presentation

EntryCarbonyl CompoundAlkyl Group (R)Molar Ratio (Aniline:Carbonyl:NaBH(OAc)₃)SolventReaction Time (h)Temperature (°C)Yield (%)
1Propionaldehyden-Propyl1 : 1.2 : 1.5DCE1225 (RT)92
2CyclohexanoneCyclohexyl1 : 1.2 : 1.5THF1625 (RT)88
3AcetoneIsopropyl1 : 1.5 : 1.5DCE2425 (RT)85
4BenzaldehydeBenzyl1 : 1.1 : 1.5DCE1225 (RT)95

Note: Yields are for the isolated, purified product.

Experimental Protocol

This protocol describes the N-propylation of 2-isopropoxyaniline with propionaldehyde as a representative example.

Materials:

  • 2-Isopropoxyaniline

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-isopropoxyaniline (1.0 eq).

  • Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add glacial acetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • To this stirring solution, add propionaldehyde (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause some gas evolution.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-propyl-2-isopropoxyaniline.

Characterization:

The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_aniline Add 2-Isopropoxyaniline to a dry flask start->add_aniline add_solvent Add anhydrous DCE add_aniline->add_solvent add_acid Add Acetic Acid add_solvent->add_acid add_carbonyl Add Carbonyl Compound (Aldehyde or Ketone) add_acid->add_carbonyl stir_imine Stir for 30-60 min (Imine Formation) add_carbonyl->stir_imine add_reductant Add Sodium Triacetoxyborohydride stir_imine->add_reductant stir_reaction Stir for 12-24 h at RT add_reductant->stir_reaction quench Quench with sat. NaHCO3 stir_reaction->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end N-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of 2-isopropoxyaniline.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product aniline 2-Isopropoxyaniline iminium Iminium Ion aniline->iminium + carbonyl R-CHO (Aldehyde) carbonyl->iminium product N-Alkyl-2-isopropoxyaniline iminium->product + acid H+ (Acetic Acid) acid->iminium catalyst reductant NaBH(OAc)3 reductant->product

Caption: Signaling pathway of the reductive amination reaction.

References

Application Note: Synthesis of N-Benzyl Aniline Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is widely employed for the synthesis of secondary and tertiary amines from aldehydes or ketones. A key advantage of this method is its ability to avoid the over-alkylation often encountered with direct alkylation of amines.[1] The synthesis of N-benzyl aniline derivatives is of particular interest in medicinal chemistry and materials science, as this structural motif is a key component in numerous biologically active compounds and functional materials. This application note details the principles, reaction conditions, and a general protocol for the synthesis of N-benzyl aniline derivatives via a one-pot reductive amination procedure.

Principle of the Reaction

The reductive amination process involves two main steps that occur sequentially in a single reaction vessel:

  • Imine Formation: A primary amine (an aniline derivative) reacts with a carbonyl compound (a benzaldehyde derivative) under neutral or weakly acidic conditions. The nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form a C=N double bond, yielding an imine (or its protonated form, the iminium ion).[2][3]

  • In-Situ Reduction: A reducing agent present in the reaction mixture selectively reduces the imine intermediate to the corresponding secondary amine.[2] The choice of reducing agent is critical, as it must reduce the imine faster than it reduces the starting carbonyl compound.[4]

Reaction Mechanism Overview

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline (Primary Amine) Hemiaminal Hemiaminal Aniline->Hemiaminal  Nucleophilic Attack Benzaldehyde Benzaldehyde (Carbonyl) Benzaldehyde->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine  - H₂O (Dehydration) Product N-Benzyl Aniline (Secondary Amine) Imine->Product  Reduction  (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Key Reagents and Conditions

The success of the reductive amination hinges on the appropriate selection of the reducing agent and solvent.

  • Reducing Agents: Several hydride-based reagents are commonly used.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that does not readily reduce aldehydes and ketones but efficiently reduces the iminium ion intermediate.[1][5] This selectivity makes it ideal for one-pot reactions.[4] It is typically used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[1][6]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, NaBH₃CN, is stable in mildly acidic conditions required for imine formation.[7] However, it is highly toxic, and its use can lead to cyanide contamination in the product.[7]

    • Sodium Borohydride (NaBH₄): A more powerful reducing agent, NaBH₄ can reduce the starting aldehyde or ketone.[6] Therefore, its use typically requires a two-step procedure where the imine is formed first before the reducing agent is added.[6][8]

  • Solvents: The choice of solvent is important for solubility and reaction rate. Dichloroethane (DCE) is a preferred solvent for reactions using NaBH(OAc)₃.[5] Other common solvents include tetrahydrofuran (THF), methanol (for NaBH₃CN and NaBH₄), and acetonitrile.[1][6][9]

  • Catalysts: While many reactions proceed without a catalyst, mildly acidic conditions are often beneficial for imine formation.[1] Acetic acid can be used as a catalyst, particularly in reactions involving less reactive ketones.[5] For some systems, cation exchange resins like DOWEX can facilitate the reaction.[9]

Data Presentation: Synthesis of N-Benzyl Aniline Derivatives

The following table summarizes various conditions reported for the synthesis of N-benzyl aniline derivatives, showcasing the versatility of the reductive amination reaction.

EntryAniline DerivativeAldehyde DerivativeReducing SystemSolventTimeYield (%)Reference(s)
1AnilineBenzaldehydeNaBH₄ / DOWEX® 50WX8THF20 min91[9]
2Aniline4-ChlorobenzaldehydeNaBH₄ / DOWEX® 50WX8THF25 min93[9]
34-ChloroanilineBenzaldehydeNaBH₄ / DOWEX® 50WX8THF30 min92[9]
44-NitroanilineCyclohexanoneNaBH(OAc)₃ / AcOHDCE2 h96[5]
5AnilineBenzaldehydeNaBH₄ / Thiamine HClSolvent-free20 min98[10]
64-Methoxyaniline4-NitrobenzaldehydeNaBH₄ / Thiamine HClSolvent-free30 min97[10]

Experimental Protocols

This section provides a general, representative protocol for the synthesis of an N-benzyl aniline derivative using sodium triacetoxyborohydride.

Experimental Workflow

G A 1. Combine Aniline (1.0 eq) & Aldehyde (1.0-1.2 eq) in Solvent (DCE) B 2. Add NaBH(OAc)₃ (1.4-1.5 eq) in portions at room temperature A->B C 3. Stir reaction mixture at room temperature B->C D 4. Monitor reaction progress by TLC C->D E 5. Quench reaction with saturated aqueous NaHCO₃ or H₂O D->E F 6. Perform aqueous work-up: Extract with organic solvent (e.g., EtOAc) E->F G 7. Wash organic layer with brine, dry over anhydrous Na₂SO₄, and filter F->G H 8. Concentrate under reduced pressure G->H I 9. Purify crude product via column chromatography H->I

Caption: General laboratory workflow for reductive amination.

Protocol: Synthesis of N-Benzylaniline

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer, add aniline (1.0 mmol, 93 mg) and 1,2-dichloroethane (5 mL).

  • Add benzaldehyde (1.0 mmol, 106 mg) to the solution and stir for 5-10 minutes at room temperature.

  • In one portion, add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).[1][5]

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-benzylaniline by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0% to 10% ethyl acetate in hexanes).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize by appropriate analytical methods (¹H NMR, ¹³C NMR, MS).

References

Application Notes and Protocols for 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed no specific publications or data regarding the direct application of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline in material science. The following application notes and protocols are based on the known properties and applications of a structurally related compound, 3-isopropoxyaniline, and the general use of substituted anilines in material science. These are intended to be prospective and for research guidance only.

Prospective Application Notes

Substituted anilines are a versatile class of compounds in material science, primarily utilized as monomers for the synthesis of functional polymers, as building blocks for organic semiconductors, and in the development of corrosion inhibitors. While direct data on this compound is unavailable, its structure suggests potential utility in the following areas:

  • Monomer for Polymeric Materials: The aniline moiety can be polymerized through electrochemical or chemical oxidation to form a polyaniline derivative. The isopropoxy and benzyl substituents would influence the solubility, processability, and electronic properties of the resulting polymer. Such polymers could be investigated for applications in anti-static coatings, electrochromic devices, and sensors.

  • Organic Semiconductor Component: The aromatic nature of the molecule, coupled with the electron-donating isopropoxy groups, suggests potential for use as a building block in the synthesis of organic semiconductors. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bulky substituent groups may enhance solubility and influence the thin-film morphology, which are critical parameters for device performance.

  • Corrosion Inhibition: Aniline and its derivatives are known to act as corrosion inhibitors for various metals. The lone pair of electrons on the nitrogen atom can coordinate with metal surfaces, forming a protective layer. The bulky hydrophobic groups of this compound could enhance this protective barrier.

Physicochemical Properties of the Related Compound: 3-Isopropoxyaniline

Quantitative data for this compound is not available. However, the properties of the related starting material, 3-isopropoxyaniline, are summarized below.

PropertyValueReference
Molecular Formula C9H13NO[1][2][3][4]
Molecular Weight 151.21 g/mol [1][2][3][4]
Boiling Point 229-230 °C[3]
Density 1.025 g/mL at 25 °C[3]
Refractive Index n20/D 1.5500[2][3]
Flash Point >230 °F (>110 °C)[3]
pKa 4.54 ± 0.10 (Predicted)[2][3]
Solubility Chloroform (Slightly), Methanol (Slightly)[2][3]

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted for the use of a substituted aniline like this compound in material science applications.

Protocol 1: Chemical Oxidative Polymerization

Objective: To synthesize a poly(this compound) film.

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • 1 M Hydrochloric acid (HCl) (dopant and solvent)

  • Methanol (for washing)

  • Deionized water

  • Substrate (e.g., glass slide, indium tin oxide (ITO) coated glass)

Procedure:

  • Prepare a 0.1 M solution of the monomer in 1 M HCl.

  • Separately, prepare a 0.1 M solution of ammonium persulfate in 1 M HCl.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the ammonium persulfate solution to the monomer solution dropwise with constant stirring.

  • The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Continue stirring for 2-4 hours at 0-5 °C.

  • For film deposition, dip the substrate into the polymerizing solution or cast the solution onto the substrate.

  • After polymerization, filter the resulting polymer precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Dry the polymer product under vacuum at 60 °C for 24 hours.

Characterization: The resulting polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the polymer structure, UV-Vis spectroscopy to study its electronic transitions, and four-point probe measurements to determine its conductivity.

Protocol 2: Electrochemical Polymerization and Film Deposition

Objective: To deposit a thin film of poly(this compound) on a conductive substrate.

Materials:

  • This compound (monomer)

  • Acetonitrile (solvent)

  • Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Working electrode (e.g., ITO coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution of 0.1 M LiClO₄ in acetonitrile.

  • Dissolve the monomer in the electrolyte solution to a concentration of 0.1 M.

  • Set up a three-electrode electrochemical cell with the ITO slide as the working electrode.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Perform cyclic voltammetry (CV) to determine the oxidation potential of the monomer. Typically, scan from 0 V to a potential just above the monomer oxidation peak.

  • Deposit the polymer film potentiostatically by applying a constant potential slightly above the oxidation potential or by repeated cycling of the potential (potentiodynamic deposition).

  • After deposition, rinse the film with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under a stream of inert gas.

Characterization: The electrochemical properties of the film can be studied using CV. The film's morphology can be investigated using scanning electron microscopy (SEM) or atomic force microscopy (AFM). Spectroelectrochemistry can be used to study the changes in the UV-Vis spectrum of the film as a function of the applied potential.

Visualizations

experimental_workflow cluster_synthesis Chemical Polymerization Workflow cluster_characterization Material Characterization monomer Monomer Solution (0.1 M in 1 M HCl) mixing Mixing & Reaction (0-5 °C, 2-4h) monomer->mixing Add dropwise oxidant Oxidant Solution (0.1 M (NH4)2S2O8 in 1 M HCl) oxidant->mixing filtration Filtration & Washing (HCl, H2O, Methanol) mixing->filtration drying Drying (Vacuum, 60 °C) filtration->drying polymer Final Polymer Product drying->polymer ftir FTIR Spectroscopy (Structural Analysis) polymer->ftir uvvis UV-Vis Spectroscopy (Electronic Properties) polymer->uvvis conductivity Four-Point Probe (Electrical Conductivity) polymer->conductivity

Caption: Workflow for the chemical synthesis and characterization of a substituted polyaniline.

electrochem_workflow cluster_setup Electrochemical Cell Setup cluster_deposition Polymer Film Deposition cluster_analysis Film Analysis electrolyte Electrolyte Preparation (0.1 M Monomer + 0.1 M LiClO4 in Acetonitrile) cell Three-Electrode Cell Assembly (WE: ITO, CE: Pt, RE: Ag/AgCl) electrolyte->cell purge Inert Gas Purge (Nitrogen or Argon) cell->purge cv_scan Cyclic Voltammetry (Determine Oxidation Potential) purge->cv_scan deposition Potentiostatic/Potentiodynamic Deposition cv_scan->deposition rinsing Rinsing with Solvent deposition->rinsing film Dried Polymer Film on ITO rinsing->film sem_afm SEM / AFM (Morphology) film->sem_afm spectroelectrochem Spectroelectrochemistry (Optical Properties) film->spectroelectrochem

Caption: Workflow for the electrochemical deposition and analysis of a conductive polymer film.

References

Application Notes and Protocols: Enzyme Inhibition Assay for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives represent a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] A crucial aspect of characterizing these molecules is understanding their potential to inhibit enzyme activity, a key mechanism for therapeutic intervention and a consideration for off-target effects. This document provides a detailed protocol for conducting enzyme inhibition assays for aniline derivatives, focusing on two common and important enzyme targets: Cytochrome P450 (CYP450) and Aldose Reductase.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all drugs on the market.[2][3] Inhibition of CYP450 enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.[4][5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which has been implicated in the pathogenesis of diabetic complications.[6][7] Therefore, inhibitors of aldose reductase are of great interest for the development of drugs to treat these conditions.[7][8]

These protocols are designed to guide researchers in determining the inhibitory potential of aniline derivatives, specifically by calculating the half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency.[1][9]

Signaling Pathway: Drug Metabolism via Cytochrome P450

The metabolism of many drugs, including aniline derivatives, is predominantly carried out by the Cytochrome P450 system in the liver. This process, often referred to as Phase I metabolism, typically involves the introduction or unmasking of a polar functional group, rendering the compound more water-soluble and easier to excrete.[2] The general pathway is depicted below.

CYP450_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Drug Aniline Derivative (Lipophilic Drug) CYP450 Cytochrome P450 Enzyme Drug->CYP450 Binding to Active Site Metabolite Metabolite (More Polar) CYP450->Metabolite Oxidation/Hydroxylation Conjugating_Enzyme Conjugating Enzyme (e.g., UGT, SULT) Metabolite->Conjugating_Enzyme Conjugated_Metabolite Conjugated Metabolite (Water-Soluble) Conjugating_Enzyme->Conjugated_Metabolite Excretion Excretion (Urine/Bile) Conjugated_Metabolite->Excretion

Figure 1: Generalized pathway of drug metabolism involving Phase I (Cytochrome P450) and Phase II conjugation reactions.

Experimental Workflow for IC50 Determination

The determination of the IC50 value is a fundamental step in characterizing the potency of an enzyme inhibitor.[9] The general workflow involves measuring the enzyme's activity at various concentrations of the inhibitor.

Figure 2: A typical experimental workflow for determining the IC50 value of an enzyme inhibitor.

Experimental Protocols

Protocol 1: Cytochrome P450 (CYP3A4) Inhibition Assay

This protocol is designed to assess the inhibitory effect of aniline derivatives on CYP3A4, a major human drug-metabolizing enzyme. The assay utilizes a fluorogenic substrate, which upon metabolism by CYP3A4, produces a fluorescent signal.

Materials and Reagents:

  • Enzyme: Recombinant human CYP3A4 enzyme and cytochrome P450 reductase (commercially available)

  • Substrate: Fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)

  • Cofactor: NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

  • Test Compounds: Aniline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control: A known CYP3A4 inhibitor (e.g., ketoconazole)

  • Microplate: 96-well, black, flat-bottom plate

  • Plate Reader: Fluorescence microplate reader

Experimental Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the aniline derivative in DMSO. Perform serial dilutions in potassium phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a stock solution of the positive control inhibitor (ketoconazole) in DMSO and perform serial dilutions.

    • Prepare the CYP3A4 enzyme/reductase mixture in potassium phosphate buffer.

    • Prepare the fluorogenic substrate solution in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of potassium phosphate buffer to all wells.

    • Add 2 µL of the serially diluted aniline derivative or positive control to the respective wells. For the control (100% activity), add 2 µL of the vehicle (buffer with the same percentage of DMSO).

    • Add 20 µL of the CYP3A4 enzyme/reductase mixture to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding 20 µL of the NADPH regenerating system to all wells, followed immediately by 10 µL of the fluorogenic substrate.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Monitor the increase in fluorescence (Excitation/Emission wavelengths appropriate for the substrate, e.g., ~405 nm / ~530 nm for the BFC metabolite) over a period of 30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the aniline derivative using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[8]

Protocol 2: Aldose Reductase Inhibition Assay

This protocol measures the ability of aniline derivatives to inhibit aldose reductase by monitoring the decrease in NADPH absorbance.[10]

Materials and Reagents:

  • Enzyme: Partially purified or recombinant human aldose reductase

  • Substrate: DL-glyceraldehyde

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Buffer: Sodium phosphate buffer (67 mM, pH 6.2)

  • Test Compounds: Aniline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control: A known aldose reductase inhibitor (e.g., quercetin or epalrestat)[7]

  • Spectrophotometer: UV-Vis spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well UV-transparent plate

Experimental Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the aniline derivative in DMSO and perform serial dilutions in sodium phosphate buffer.

    • Prepare a stock solution of the positive control inhibitor in DMSO and perform serial dilutions.

    • Prepare the aldose reductase enzyme solution in buffer.

    • Prepare the NADPH solution in buffer.

    • Prepare the DL-glyceraldehyde substrate solution in buffer.

  • Assay Setup:

    • In a cuvette or well of a UV-transparent plate, add the following in order:

      • 700 µL of sodium phosphate buffer

      • 100 µL of NADPH solution

      • 100 µL of the aniline derivative or positive control at various concentrations (for the control, add 100 µL of buffer with DMSO).

      • 100 µL of the aldose reductase enzyme solution.

    • Incubate the mixture at room temperature for 5 minutes.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding 100 µL of the DL-glyceraldehyde substrate solution.

    • Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance per minute) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the aniline derivative using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation

The quantitative data from the enzyme inhibition assays should be summarized in a clear and structured format for easy comparison.

Table 1: Inhibitory Activity of Aniline Derivatives against CYP3A4

Compound IDAniline DerivativeIC50 (µM) ± SDn (replicates)
AD-014-Chloroaniline15.2 ± 1.83
AD-023,4-Dichloroaniline8.7 ± 0.93
AD-034-Methoxyaniline25.4 ± 3.13
Positive ControlKetoconazole0.05 ± 0.013

Table 2: Inhibitory Activity of Aniline Derivatives against Aldose Reductase

Compound IDAniline DerivativeIC50 (µM) ± SDn (replicates)
AD-014-Chloroaniline> 1003
AD-023,4-Dichloroaniline55.6 ± 6.23
AD-034-Methoxyaniline82.1 ± 9.53
Positive ControlQuercetin2.3 ± 0.33

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Conclusion

These application notes provide detailed protocols for assessing the inhibitory potential of aniline derivatives against two key enzymes, Cytochrome P450 3A4 and Aldose Reductase. By following these standardized procedures, researchers can obtain reliable and reproducible data on the IC50 values of their compounds, which is essential for guiding drug discovery and development efforts. The provided templates for data presentation and the visualization of the relevant biological pathway and experimental workflow will aid in the clear communication and interpretation of the results.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to synthesize this compound?

A1: The synthesis of this compound, an N-arylbenzylamine, can be primarily achieved through two common methods: Reductive Amination and Buchwald-Hartwig Amination.[1][2]

  • Reductive Amination: This method involves the reaction of 2-isopropoxyaniline with 3-isopropoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between 2-isopropoxyaniline and 3-isopropoxybenzyl halide (e.g., bromide or chloride).[2][3]

Q2: How do I choose between Reductive Amination and Buchwald-Hartwig Amination?

A2: The choice of method depends on several factors, including the availability of starting materials, functional group tolerance, and desired scale of the reaction.

  • Reductive Amination is often preferred for its operational simplicity, milder reaction conditions, and the avoidance of expensive and potentially toxic palladium catalysts and ligands.[4] It is generally a high-yielding reaction if the starting aldehyde and amine are readily available.

  • Buchwald-Hartwig Amination is a powerful and versatile method, especially when the corresponding aldehyde for reductive amination is not stable or readily accessible.[2][5] It has a broad substrate scope but may require careful optimization of the catalyst, ligand, base, and solvent system.[3][6]

Q3: What are the common starting materials for each method?

A3:

  • For Reductive Amination:

    • 2-isopropoxyaniline

    • 3-isopropoxybenzaldehyde

    • A suitable reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride).[1]

  • For Buchwald-Hartwig Amination:

    • 2-isopropoxyaniline

    • 3-isopropoxybenzyl halide (e.g., 3-isopropoxybenzyl bromide)

    • A palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • A phosphine ligand (e.g., XPhos, SPhos, BINAP).[3]

    • A base (e.g., NaOtBu, Cs₂CO₃).[6]

Troubleshooting Guides

Reductive Amination Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete imine formation.Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. Ensure anhydrous conditions, as water can hydrolyze the imine.[7]
Ineffective reduction of the imine.Use a milder reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) which is selective for imines over aldehydes.[1] If using Sodium borohydride (NaBH₄), ensure the imine has formed before adding the reducing agent.[1]
Decomposition of starting materials or product.Perform the reaction at a lower temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
Presence of Unreacted Starting Materials Insufficient reducing agent.Increase the equivalents of the reducing agent (typically 1.5-2.0 equivalents).
Sluggish reaction.Gently heat the reaction mixture (e.g., to 40-50 °C) after the addition of the reducing agent.[8]
Formation of Side Products Over-alkylation (formation of a tertiary amine).This is less common with secondary amine formation but can occur. Use a stoichiometric amount of the aldehyde. A stepwise procedure of forming and isolating the imine before reduction can also prevent this.[9]
Reduction of the aldehyde to an alcohol.Use a reducing agent that is more selective for the imine, such as NaBH(OAc)₃ or NaBH₃CN.[1] If using NaBH₄, add it portion-wise at a low temperature after imine formation is complete.
Difficult Product Isolation Emulsion during aqueous workup.Add brine to the aqueous layer to break the emulsion. Filter the mixture through celite.
Co-elution of product and impurities during chromatography.Adjust the polarity of the solvent system for column chromatography. Consider an acid-base extraction to purify the amine product from non-basic impurities.[10]
Buchwald-Hartwig Amination Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst.Use a palladium precatalyst which can be more reliable in generating the active Pd(0) species.[6] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Poor choice of ligand, base, or solvent.Screen different generations of Buchwald ligands (e.g., XPhos, SPhos, RuPhos).[3] Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[6] Toluene and dioxane are common solvents; ensure reactants are soluble.[6]
Aryl halide is not reactive enough.Aryl bromides are generally more reactive than aryl chlorides.[6] If using a chloride, a more specialized ligand system may be required.[11]
Formation of Side Products Hydrodehalogenation of the aryl halide.This can be a competitive pathway.[2] Optimizing the ligand and base combination can minimize this. Lowering the reaction temperature might also help.
Homocoupling of the aryl halide (biaryl formation).This can be favored at higher temperatures or with certain catalyst systems.[12] A lower reaction temperature and careful selection of the ligand can suppress this side reaction.
Inconsistent Yields Reaction is sensitive to air and moisture.Use anhydrous solvents and degas the reaction mixture. Employ Schlenk techniques or a glovebox for setting up the reaction.[11]
Impurities in starting materials.Purify the starting materials before use. Traces of water or other nucleophiles can interfere with the reaction.
High Levels of Residual Palladium in Product Inefficient purification.After the reaction, consider a workup with a palladium scavenger. Proper column chromatography is also crucial for removing residual metal.[12]

Experimental Protocols

General Protocol for Reductive Amination
  • Imine Formation: To a solution of 2-isopropoxyaniline (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added 3-isopropoxybenzaldehyde (1.0-1.2 eq.). A catalytic amount of acetic acid (e.g., 0.1 eq.) can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-3 hours, and the formation of the imine is monitored by TLC or LC-MS.

  • Reduction: Once imine formation is significant, the reaction mixture is cooled in an ice bath. A reducing agent such as sodium borohydride (1.5 eq.) is added portion-wise, or sodium triacetoxyborohydride (1.5 eq.) is added in one portion.

  • Reaction Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched by the slow addition of water. The pH is adjusted to be basic (pH > 8) with an aqueous solution of NaOH.

  • Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon) is added the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Addition of Reagents: Anhydrous solvent (e.g., toluene) is added, followed by 2-isopropoxyaniline (1.2 eq.) and 3-isopropoxybenzyl bromide (1.0 eq.).

  • Reaction Conditions: The flask is sealed, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. The mixture is filtered through a pad of celite to remove insoluble salts. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Visualizations

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_purification Workup & Purification start 2-Isopropoxyaniline + 3-Isopropoxybenzaldehyde solvent Solvent (e.g., MeOH) + cat. Acetic Acid start->solvent imine Imine Intermediate solvent->imine reducing_agent Add Reducing Agent (e.g., NaBH4) imine->reducing_agent product This compound reducing_agent->product workup Aqueous Workup product->workup extraction Extraction workup->extraction chromatography Column Chromatography extraction->chromatography final_product Pure Product chromatography->final_product

Caption: Workflow for Reductive Amination Synthesis.

Troubleshooting_Logic cluster_RA Reductive Amination Issues cluster_BH Buchwald-Hartwig Issues start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/LCMS) start->check_imine check_catalyst Check Catalyst Activity start->check_catalyst imine_ok Imine Formed check_imine->imine_ok Yes imine_fail Imine Not Formed check_imine->imine_fail No check_reduction Check Reduction Step imine_ok->check_reduction add_acid Add cat. Acid Ensure Anhydrous imine_fail->add_acid change_reductant Use Milder Reductant (e.g., NaBH(OAc)3) check_reduction->change_reductant increase_reductant Increase Equivalents of Reducing Agent check_reduction->increase_reductant inactive_catalyst Catalyst Inactive? check_catalyst->inactive_catalyst use_precatalyst Use Precatalyst Ensure Inert Atmosphere inactive_catalyst->use_precatalyst Likely check_conditions Review Reaction Conditions inactive_catalyst->check_conditions Unlikely screen_ligands Screen Ligands/Bases/Solvents check_conditions->screen_ligands

Caption: Troubleshooting Logic for Low Yield Reactions.

References

Technical Support Center: Purification of N-Substituted Aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-substituted aniline compounds. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of these versatile compounds.

Frequently Asked Questions (FAQs)

Q1: Why has my N-substituted aniline sample turned dark brown or reddish?

Aniline and its derivatives are susceptible to oxidation when exposed to air and light, which results in the formation of colored impurities.[1][2][3] Over time, they can also polymerize, forming resinous, colored masses.[1][2] To minimize degradation, it is recommended to store these compounds under an inert atmosphere (like nitrogen or argon), protected from light, and at low temperatures.

Q2: How do different substituents on the aniline ring affect purification?

Substituents significantly influence the electronic properties and, consequently, the basicity and polarity of the aniline derivative.[4][5][6]

  • Electron-Donating Groups (EDGs) like alkyl (-CH3) or alkoxy (-OCH3) groups increase the electron density on the nitrogen atom, making the compound more basic.[6]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups decrease the electron density on the nitrogen, rendering the compound less basic.[6][7]

This change in basicity affects interactions with acidic purification media like silica gel and the compound's solubility in acidic or basic aqueous solutions during extraction.

Q3: What are the primary purification methods for N-substituted anilines?

The most common methods are liquid-liquid extraction, column chromatography, and recrystallization.

  • Liquid-Liquid Extraction: Primarily used to remove unreacted starting aniline or other basic/acidic impurities.[8]

  • Column Chromatography: Effective for separating compounds with different polarities.[9][10] Special considerations are needed due to the basic nature of anilines.

  • Recrystallization: A powerful technique for purifying solid N-substituted aniline derivatives.[11][12]

The choice of method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the scale of the purification.

Purification Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Troubleshooting: Column Chromatography

Q: My N-substituted aniline is streaking badly or sticking to the silica gel column, leading to poor separation and low recovery. What's happening and how can I fix it?

A: This is a classic issue caused by the acid-base interaction between the basic amine group of your compound and the acidic silanol groups on the surface of the silica gel.[13] This strong interaction prevents clean elution.

Solutions:

  • Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.1-1% by volume).[8][10][13] The competing base will neutralize the acidic sites on the silica, allowing your compound to elute properly. Always perform a TLC analysis with the modified eluent first to confirm it improves the separation.[8][10]

  • Use an Alternative Stationary Phase: If neutralization is ineffective, consider using a different stationary phase. Basic alumina or amine-functionalized silica columns are excellent alternatives that do not have acidic sites and often provide better results for basic compounds.[13]

Troubleshooting: Liquid-Liquid Extraction

Q: How can I effectively remove unreacted starting aniline from my crude reaction mixture?

A: An acidic wash is the most effective method. Aniline is a weak base that can be protonated by an acid to form a water-soluble salt.

Solution:

Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash this organic solution one or more times with a dilute aqueous acid solution, such as 1M or 10% hydrochloric acid (HCl).[8] The aniline will react to form anilinium chloride, which will be extracted into the aqueous layer. The layers can then be separated, removing the aniline impurity. Remember to subsequently wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid before drying and concentrating.

Logical Workflow: Acid-Base Extraction

G start Crude Product in Organic Solvent wash_acid Wash with 1M Aqueous HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 aq_layer1 Aqueous Layer: Contains Anilinium Chloride Salt (Impurity) separate1->aq_layer1 Discard org_layer1 Organic Layer: Contains N-Substituted Product separate1->org_layer1 Keep wash_bicarb Wash with Saturated Aqueous NaHCO3 org_layer1->wash_bicarb separate2 Separate Layers wash_bicarb->separate2 aq_layer2 Aqueous Layer: Contains Residual Acid separate2->aq_layer2 Discard org_layer2 Organic Layer: Neutralized Product separate2->org_layer2 Keep dry Dry with Na2SO4 or MgSO4 org_layer2->dry end Pure Product in Organic Solvent dry->end

Caption: Workflow for removing aniline via acid-base extraction.

Q: My N-substituted product is also basic. Will an acid wash cause it to be lost to the aqueous layer along with the starting aniline?

A: This is a valid concern. The outcome depends on the relative basicities of your product and the starting aniline. If your product is significantly less basic than aniline (e.g., due to strong electron-withdrawing groups), it may remain in the organic layer while the more basic aniline is extracted. However, if your product is of similar or greater basicity, it will also be extracted.

Solutions:

  • Careful pH Control: Instead of a strong acid wash, use a buffered aqueous solution at a specific pH that is high enough to keep your product in its free-base form but low enough to protonate the more basic starting aniline. This requires knowledge of the pKa values of the compounds involved.

  • Alternative Purification: If pH control is not feasible, avoid the acid wash and rely on other methods like column chromatography or recrystallization to separate the compounds based on differences in polarity or solubility.

Troubleshooting: Recrystallization

Q: My recrystallized product is still colored, even after multiple attempts. How can I remove these persistent colored impurities?

A: The color is likely due to highly polar, oxidized impurities that co-crystallize with your product.

Solution:

Use activated charcoal (carbon). After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount of activated charcoal to the hot solution. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Then, allow the filtrate to cool slowly to form pure, colorless crystals. Be aware that using too much charcoal can lead to a loss of your desired product.

Data Summary Tables

Table 1: Influence of Substituents on the Basicity (pKa) of Aniline Derivatives

CompoundSubstituent (Position)pKa of Conjugate AcidEffect on Basicity
4-Nitroaniline-NO₂ (para)1.0Strongly Decreased
3-Nitroaniline-NO₂ (meta)2.5Decreased
4-Chloroaniline-Cl (para)4.0Slightly Decreased
Aniline-H4.6Reference
4-Methylaniline (p-Toluidine)-CH₃ (para)5.1Increased
4-Methoxyaniline (p-Anisidine)-OCH₃ (para)5.3Strongly Increased

Data compiled from various sources to illustrate trends.[5]

Table 2: Common Eluent Systems for Column Chromatography of N-Substituted Anilines

Polarity of CompoundStationary PhaseBase Eluent SystemModifier
Low to Medium PolaritySilica GelHexanes / Ethyl Acetate0.5-1% Triethylamine
Medium to High PolaritySilica GelDichloromethane / Methanol0.5-1% Triethylamine
All Polarities (Basic)Basic AluminaHexanes / Ethyl AcetateNone required
All Polarities (Basic)Amine-Functionalized SilicaHexanes / Ethyl AcetateNone required

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (approx. 1 g) in a suitable organic solvent (20-30 mL), such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer. If you are unsure which layer is which, add a few drops of water and observe where they go.

  • Repeat (Optional): Repeat the acid wash (steps 2-3) for improved removal of the basic impurity.

  • Neutralization: Wash the remaining organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to aid in the removal of water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and remove the solvent under reduced pressure to yield the purified product.[8][9]

Protocol 2: Flash Column Chromatography with a Modified Eluent
  • TLC Analysis: Determine an appropriate solvent system using TLC. For example, start with 20% ethyl acetate in hexanes. Spot your crude mixture on a TLC plate and develop it in the chosen solvent system. Add 1% triethylamine (TEA) to a new TLC chamber with the same solvent system and run another plate. If the streaking is reduced and separation improves, proceed with that modified system. The ideal Rf for the target compound is ~0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial eluent (e.g., 20% EtOAc/Hexanes) without the TEA.

  • Equilibration: Equilibrate the column by flushing 2-3 column volumes of the full eluent system, including the 1% TEA. This pre-treats the silica.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this mixture onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column using the TEA-modified eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flowchart: Column Chromatography Issues

G start Poor Separation or Low Recovery in Column check_streaking Is the compound streaking on TLC? start->check_streaking add_tea Add 0.5-1% Triethylamine to eluent system check_streaking->add_tea Yes change_solvent Optimize eluent polarity (e.g., change Hex/EtOAc ratio) check_streaking->change_solvent No check_separation Is separation now adequate on TLC? add_tea->check_separation use_column Run column with modified eluent check_separation->use_column Yes change_stationary Switch to alternative stationary phase (Alumina, Amine-functionalized silica) check_separation->change_stationary No change_solvent->check_streaking success Purification Successful use_column->success change_stationary->success

Caption: Troubleshooting logic for N-substituted aniline chromatography.

References

Technical Support Center: Overcoming Low Yield in Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diarylamines is a cornerstone of modern medicinal chemistry and materials science.[1][2] However, achieving high yields can be challenging. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles in diarylamine synthesis, focusing primarily on the widely used Buchwald-Hartwig amination, as well as considerations for Ullmann and Chan-Lam couplings.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during diarylamine synthesis in a direct question-and-answer format.

Q1: My Buchwald-Hartwig reaction has stalled or shows low conversion. What are the primary factors to investigate?

A1: Low conversion in a Buchwald-Hartwig reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligand are the heart of the reaction.

    • Palladium Source: Precatalysts are generally more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)2.[3]

    • Ligand Degradation: Bulky, electron-rich phosphine ligands are sensitive to air and moisture. Ensure they have been stored under an inert atmosphere and handled using proper air-free techniques.

    • Catalyst Poisoning: Functional groups like azo groups can poison the catalyst.[4] Ensure starting materials are pure.

  • Reaction Conditions:

    • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the catalyst. Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.[4]

    • Solvent Choice & Solubility: Insolubility is a frequent cause of low yield.[5] Common solvents include toluene, dioxane, and THF. If your substrates are not fully dissolved at the reaction temperature, consider using a co-solvent or switching to a solvent with better solubilizing power.[5][6]

    • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[5] However, if your substrates are base-sensitive, weaker bases like K3PO4 or Cs2CO3 may be necessary, though this might require a higher reaction temperature or longer reaction time.[4] The base must be anhydrous, especially if substrates are water-sensitive.[7]

    • Temperature: Typical temperatures range from 80-110 °C.[5][7] If the reaction is sluggish, a moderate increase in temperature can improve the rate. Microwave heating can also dramatically reduce reaction times and improve yields.[8]

  • Substrate Reactivity:

    • Aryl Halide: The reactivity order is generally I > Br > Cl. Aryl chlorides are notoriously less reactive and often require more specialized, sterically hindered ligands (e.g., biaryl phosphines) and higher temperatures to achieve good conversion.[3]

    • Amine Nucleophilicity: Sterically hindered or electron-deficient amines can be challenging coupling partners.[9] Adjusting the ligand to be more electron-rich and bulky can often overcome this.

A logical first step in troubleshooting is to confirm the identity of your product and byproducts, for instance by mass spectrometry, to guide your optimization efforts.[3]

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_purity->start If impure check_atmosphere Ensure Rigorous Inert Atmosphere check_purity->check_atmosphere If pure check_atmosphere->start If O2 leak evaluate_catalyst Evaluate Catalyst System check_atmosphere->evaluate_catalyst If inert optimize_conditions Optimize Reaction Conditions evaluate_catalyst->optimize_conditions If catalyst is active success Improved Yield evaluate_catalyst->success New catalyst works reassess_substrates Re-evaluate Substrate Compatibility optimize_conditions->reassess_substrates If still low yield optimize_conditions->success If successful reassess_substrates->success

Caption: A general workflow for troubleshooting low diarylamine yields.

Q2: How do I select the optimal catalyst-ligand system for a difficult Buchwald-Hartwig coupling (e.g., using an aryl chloride or a hindered amine)?

A2: The choice of ligand is critical for success, especially with challenging substrates. The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle.

  • For Aryl Chlorides: These substrates require electron-rich and sterically bulky ligands to promote the difficult oxidative addition step. Biaryl phosphine ligands are the industry standard.

  • For Sterically Hindered Amines: Bulky ligands are also necessary to facilitate reductive elimination and prevent beta-hydride elimination, a common side reaction.

  • For Electron-Withdrawn Amines: More reactive ligands are often needed to increase the nucleophilicity of the amine through its coordination to the palladium center.

The diagram below provides a simplified decision-making process for ligand selection.

Ligand_Selection start Select Coupling Partners aryl_halide Aryl Halide Type? start->aryl_halide ar_cl Aryl-Cl (Less Reactive) aryl_halide->ar_cl ar_br_i Aryl-Br / Aryl-I (More Reactive) aryl_halide->ar_br_i amine_type Amine Type? primary_amine Primary / Secondary (Less Hindered) amine_type->primary_amine hindered_amine Hindered Secondary or Electron-Poor amine_type->hindered_amine ar_cl->amine_type ligand1 Recommendation: Use Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos, BrettPhos) ar_cl->ligand1 ar_br_i->amine_type ligand2 Recommendation: Standard Monophosphine Ligands (e.g., P(t-Bu)3) or Biarylphosphines may be effective ar_br_i->ligand2 primary_amine->ligand2 hindered_amine->ligand1

Caption: A guide for selecting ligands in Buchwald-Hartwig amination.

Q3: My reaction is complete, but the isolated yield is low. What are the likely causes during workup and purification?

A3: Low isolated yield despite good reaction conversion often points to issues with the purification process.

  • Product Solubility: Diarylamines can sometimes be highly soluble in nonpolar solvents used for chromatography (e.g., hexanes), leading to poor separation and product loss.

  • Emulsion Formation: During aqueous workup, emulsions can form, trapping the product in the interface.

  • Adsorption on Silica Gel: Basic diarylamine products can streak or irreversibly adsorb to acidic silica gel during column chromatography. This can be mitigated by pre-treating the silica with a small amount of a tertiary amine (e.g., triethylamine in the eluent).

  • Product Volatility: Some lower molecular weight diarylamines may be volatile and can be lost during solvent removal under high vacuum.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences when troubleshooting an Ullmann condensation versus a Buchwald-Hartwig amination?

A1: While both are cross-coupling reactions for C-N bond formation, their mechanisms and typical issues differ.

  • Catalyst: Ullmann reactions use copper catalysts, which are generally less sensitive to air than the palladium catalysts used in Buchwald-Hartwig reactions.[10]

  • Reaction Conditions: Classical Ullmann reactions often require very high temperatures (>200 °C) and polar aprotic solvents like DMF or NMP.[10] Modern protocols with soluble copper catalysts and ligands have enabled milder conditions.[10][11]

  • Troubleshooting Focus: For Ullmann reactions, troubleshooting often centers on catalyst activation (traditional methods used activated copper powder) and ensuring sufficiently high temperatures.[10] For Buchwald-Hartwig, the focus is more on ligand choice and maintaining a strictly inert atmosphere.[12]

Q2: Can I use microwave irradiation to improve my yields and reaction times?

A2: Yes, microwave-assisted heating is an excellent technique for optimizing diarylamine synthesis. It can dramatically reduce reaction times from many hours to as little as 10-30 minutes and often leads to higher yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[8]

Q3: What role does the base play, and how critical is its choice?

A3: The base is crucial as it deprotonates the amine nucleophile (or the palladium-amine complex), which is a key step in the catalytic cycle.

  • Strength: A base with a pKaH higher than that of the amine is required. Strong bases like sodium tert-butoxide (NaOtBu) are most common.[5]

  • Compatibility: The base must be compatible with functional groups on your substrates. For example, ester or nitro groups may be sensitive to strong alkoxide bases.[4] In such cases, weaker inorganic bases like K2CO3 or K3PO4 are used, often requiring higher temperatures or more efficient catalyst systems.[4]

Catalytic_Cycle Pd0 Pd(0)L2 OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII_Aryl Ar-Pd(II)-X (L2) OxiAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R'' (L2) AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' (L2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR'R''

References

Side-product formation in the synthesis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and controlled method is a one-pot reductive amination. This involves the reaction of 2-isopropoxyaniline with 3-isopropoxybenzaldehyde to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine. This method is generally preferred over direct alkylation with a benzyl halide to avoid over-alkylation.[1][2]

Q2: What are the potential side-products in this synthesis?

A2: Several side-products can form, including:

  • Unreacted Starting Materials: Residual 2-isopropoxyaniline and 3-isopropoxybenzaldehyde.

  • Imine Intermediate: Incomplete reduction of the initially formed Schiff base.

  • Over-reduced Aldehyde: Reduction of 3-isopropoxybenzaldehyde to 3-isopropoxybenzyl alcohol.

  • Di-benzylated Aniline: Formation of N,N-bis(3-isopropoxybenzyl)-2-isopropoxyaniline, although less common in reductive amination than direct alkylation.[2][3]

Q3: How can I minimize the formation of the dibenzylated side-product?

A3: Using a stoichiometric equivalent or a slight excess of the aniline relative to the aldehyde can help minimize the formation of the dibenzylated product. Reductive amination is inherently less prone to over-alkylation than direct alkylation with benzyl halides.[2][3]

Q4: My reaction is sluggish or incomplete. What are the possible causes?

A4: Incomplete reactions can be due to several factors:

  • Inefficient Imine Formation: The initial condensation to form the Schiff base may be slow. This can sometimes be accelerated by the use of a mild acid catalyst or by removing the water formed during the reaction.

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to slow reaction rates.[4]

Q5: How can I purify the final product?

A5: The most common method for purification is column chromatography on silica gel. The polarity of the eluent can be adjusted to separate the desired product from unreacted starting materials and non-polar side-products. Distillation under reduced pressure can also be an option if the product is thermally stable.[1][5]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time or temperature.- Check the activity of the reducing agent.- Ensure efficient stirring.[4]
Formation of side-products.- Adjust the stoichiometry of reactants.- Use a milder reducing agent to avoid aldehyde reduction.- Purify the starting materials before the reaction.
Presence of a significant amount of unreacted 2-isopropoxyaniline and 3-isopropoxybenzaldehyde Inefficient imine formation or reduction.- Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.- Ensure the reducing agent was added at the correct stage and is active.
Isolation of 3-isopropoxybenzyl alcohol The reducing agent is too reactive and reduces the aldehyde before imine formation.- Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to selectively reduce imines in the presence of aldehydes.[2]
Detection of a higher molecular weight impurity, potentially the dibenzylated product Over-alkylation of the aniline.- Use a 1:1 molar ratio of the aniline and aldehyde, or a slight excess of the aniline.- Ensure the reaction is monitored and stopped once the starting material is consumed.
Product appears as a yellow oil or solid after purification The product may have a natural color. However, residual impurities or oxidation can also cause coloration.- Recrystallization or a second chromatographic purification may be necessary.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

Experimental Protocol: Reductive Amination Synthesis

A representative experimental protocol for the synthesis of this compound is provided below.

Materials:

  • 2-isopropoxyaniline

  • 3-isopropoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 2-isopropoxyaniline (1.0 eq) in anhydrous dichloromethane, add 3-isopropoxybenzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-isopropoxyaniline 2-Isopropoxyaniline Imine Schiff Base (Imine) 2-isopropoxyaniline->Imine + 3-Isopropoxybenzaldehyde - H2O 3-isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde Final_Product This compound Imine->Final_Product + [H] (Reducing Agent)

Caption: Reductive amination pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check for Unreacted Starting Materials (TLC/LC-MS) Start->Check_SM Check_Side_Products Identify Side-Products (NMR/MS) Check_SM->Check_Side_Products No Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Yes Side_Product_Formation Significant Side-Product Formation Check_Side_Products->Side_Product_Formation Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Reagents Check Reagent Activity Incomplete_Reaction->Check_Reagents Adjust_Stoichiometry Adjust Stoichiometry Side_Product_Formation->Adjust_Stoichiometry Change_Reducing_Agent Use Milder Reducing Agent Side_Product_Formation->Change_Reducing_Agent Purification Optimize Purification Increase_Time_Temp->Purification Check_Reagents->Purification Adjust_Stoichiometry->Purification Change_Reducing_Agent->Purification

Caption: Troubleshooting decision tree.

References

Improving the stability of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Like many N-benzylaniline derivatives, the primary factors contributing to degradation are exposure to oxidative conditions, acidic or basic environments (hydrolysis), light (photolysis), and elevated temperatures.[1][2][3][4] The secondary amine linkage is often susceptible to oxidation.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To maximize stability, stock solutions should be stored at low temperatures, such as in a refrigerator or freezer (-20°C is common).[5][6] They should be protected from light by using amber vials or by wrapping containers in aluminum foil. It is also advisable to blanket the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Q3: Which solvents are recommended for dissolving this compound?

A3: While specific solubility data is not widely published, related compounds show solubility in organic solvents.[5][6] Common choices include DMSO, DMF, ethanol, or methanol. The choice of solvent can impact stability; protic solvents may participate in degradation pathways under certain conditions. It is crucial to use high-purity, anhydrous solvents when possible.

Q4: What are the likely degradation products?

A4: Based on the structure of N-benzylaniline compounds, potential degradation pathways include N-debenzylation, oxidation of the aniline ring, and oxidation of the benzylic carbon to form an imine or other related species.[1][2] Forced degradation studies are necessary to identify the specific products for this molecule.

Troubleshooting Guide

Issue 1: Rapid loss of compound purity in a freshly prepared solution.

Potential Cause Troubleshooting Step Recommended Solution
Oxidative Degradation Prepare a small sample and blanket it with nitrogen or argon. Compare its stability to a sample exposed to air.Use degassed solvents for solution preparation. Store solutions under an inert atmosphere. Consider adding a small amount of an antioxidant if compatible with the experimental system.
Photodegradation Store a sample in a light-blocking amber vial and another in a clear vial under ambient light. Analyze both after a set period.Always store solutions in amber vials or protect them from light. Minimize exposure to direct light during experiments.
Solvent Impurities The solvent may contain peroxides or other reactive impurities.Use fresh, high-purity, or HPLC-grade solvents. Test a new bottle of solvent to see if the issue persists.

Issue 2: Appearance of unexpected peaks in HPLC analysis over time.

Potential Cause Troubleshooting Step Recommended Solution
Hydrolysis Check the pH of your solution. If it is not neutral, this could be the cause.Adjust the pH of the solution to be near neutral (pH 6-8) using a suitable buffer system, if the experiment allows.
Formation of Degradants The new peaks are likely degradation products.Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. This will help in tracking and quantifying them in future stability studies.[7][8]
Interaction with Container The compound may be adsorbing to or reacting with the surface of the storage container.Use silanized glass vials or polypropylene tubes to minimize surface interactions.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods.[3][8][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][9]

Materials and Equipment:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter, heating block or oven, photostability chamber

  • HPLC system with a UV or DAD detector[7][10]

Procedure:

  • Sample Preparation : Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in methanol or a suitable solvent.[3]

  • Acid Hydrolysis : Mix the stock solution with 0.1N HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1N NaOH before analysis.[7]

  • Base Hydrolysis : Mix the stock solution with 0.1N NaOH. Heat at 60°C for a specified time. Cool and neutralize with an equivalent amount of 0.1N HCl before analysis.[7]

  • Oxidative Degradation : Mix the stock solution with 3% H₂O₂. Keep at room temperature and protected from light for a specified time.

  • Thermal Degradation : Place the solid compound and a solution sample in an oven at a controlled temperature (e.g., 70°C) for a set period.

  • Photolytic Degradation : Expose the solid compound and a solution sample to a light source according to ICH Q1B guidelines (combination of UV and visible light).[3] Keep a control sample wrapped in foil to protect it from light.

  • Analysis : Analyze all stressed samples and an unstressed control sample by a suitable, validated HPLC method. Calculate the percentage of degradation and note the relative retention times of any new peaks.

Sample Stability Data Summary

The following table illustrates how to present data from a forced degradation study.

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (RRT)
0.1N HCl24 hours60°C15.2%20.85
0.1N NaOH24 hours60°C8.5%10.91
3% H₂O₂24 hoursRoom Temp21.7%30.78
Thermal (Solid)48 hours70°C2.1%11.15
Thermal (Solution)48 hours70°C9.8%20.91
Photolytic7 daysRoom Temp12.4%20.88

Visual Guides

Potential Degradation Pathway

This diagram illustrates a potential oxidative degradation pathway for N-benzylaniline structures, which is a common route of metabolism and chemical degradation.[1][2]

G cluster_main Potential Oxidative Degradation parent This compound intermediate Imine Intermediate parent->intermediate Oxidation oxidant Oxidizing Agent (e.g., Peroxide, Air) oxidant->intermediate product1 2-Isopropoxyaniline intermediate->product1 Hydrolysis product2 3-Isopropoxybenzaldehyde intermediate->product2 Hydrolysis

Caption: A potential oxidative degradation pathway.

Experimental Workflow for Stability Analysis

This workflow outlines the key steps in performing a solution stability study.

G cluster_workflow Stability Study Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in DMSO) aliquot 2. Aliquot into Vials (Amber, Inert Atmosphere) prep->aliquot store 3. Store Under Defined Conditions (e.g., -20°C, 4°C, RT) aliquot->store sample 4. Sample at Timepoints (t=0, 1, 7, 30 days) store->sample analyze 5. Analyze by HPLC-UV sample->analyze quantify 6. Quantify Purity & Degradants analyze->quantify report 7. Report Results (Table & Plot) quantify->report

Caption: Workflow for a typical solution stability study.

Troubleshooting Logic for Compound Degradation

This decision tree helps diagnose the root cause of observed instability in solution.

G start Problem: Compound is Degrading q1 Is the solution protected from light? start->q1 sol1 Root Cause: Photodegradation Solution: Use amber vials. q1->sol1 No q2 Is the solution stored under inert gas? q1->q2 Yes a1_yes Yes a1_no No sol2 Root Cause: Oxidation Solution: Use degassed solvent & store under N2/Ar. q2->sol2 No q3 Is the solvent fresh & high-purity? q2->q3 Yes a2_yes Yes a2_no No sol3 Root Cause: Solvent Impurities Solution: Use a new bottle of HPLC-grade solvent. q3->sol3 No end Consider pH effects or thermal stress q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address HPLC peak tailing issues encountered during the analysis of aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for aniline analysis?

A1: In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For aniline, a basic compound, this is a common issue that can lead to several analytical problems, including:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult.

  • Inaccurate Quantification: The asymmetrical shape complicates the determination of the exact start and end of the peak, leading to inconsistent and inaccurate peak area integration.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.

Q2: What are the primary causes of peak tailing for aniline compounds?

A2: The primary cause of peak tailing for basic compounds like aniline is secondary interactions between the analyte and the stationary phase.[2] Aniline, with its amino group, is particularly susceptible to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3] These interactions are a form of secondary retention mechanism, which delays the elution of a portion of the analyte molecules, resulting in a "tail."[4]

Other contributing factors can include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of both the aniline compound and the silanol groups, exacerbating secondary interactions.

  • Column Contamination: Accumulation of strongly retained sample components or impurities on the column can create active sites that cause tailing.

  • Extra-Column Volume: Excessive volume in the HPLC system outside of the column (e.g., in tubing, fittings, or the detector flow cell) can cause peak broadening and tailing.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[4]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Troubleshooting Guides

Below are detailed troubleshooting guides to address common causes of peak tailing in aniline analysis.

Guide 1: Optimizing Mobile Phase pH

Issue: My aniline peak is tailing significantly. I suspect the mobile phase pH is not optimal.

Solution:

Aniline has a pKa of approximately 4.6.[4] To minimize secondary interactions with silanol groups and achieve better peak shape, it is crucial to control the ionization state of both aniline and the silanol groups.

  • Low pH (pH < 3): At a low pH, the acidic silanol groups are protonated and thus less likely to interact with the protonated aniline molecules. This is often the most effective strategy to reduce tailing for basic compounds.[2]

  • Mid-Range pH (pH 4-7): In this range, both aniline and silanol groups can be partially ionized, leading to strong secondary interactions and significant peak tailing. This pH range should generally be avoided.

  • High pH (pH > 8): At high pH, aniline is in its neutral form, which can reduce interactions with deprotonated silanol groups. However, traditional silica-based columns are not stable at high pH. Specialized hybrid or organic polymer-based columns are required for high-pH mobile phases.

Illustrative Data: Effect of Mobile Phase pH on Aniline Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry (As) on a C18 Column*Rationale
2.51.1 - 1.3Silanol groups are protonated, minimizing secondary interactions.
4.5> 2.0Aniline is partially ionized, and silanol interactions are strong.
7.01.8 - 2.5Aniline is mostly neutral, but silanol groups are ionized, leading to interactions.

Note: This data is illustrative and based on general chromatographic principles. Actual values may vary depending on the specific column, mobile phase composition, and other experimental conditions.

Experimental Protocol: Preparation of a pH 3.0 Phosphate Buffer (20 mM)

  • Prepare Stock Solutions:

    • Solution A: 20 mM Sodium Phosphate Monobasic (NaH₂PO₄). Weigh 2.40 g of anhydrous NaH₂PO₄ and dissolve in 1 L of HPLC-grade water.

    • Solution B: 20 mM Phosphoric Acid (H₃PO₄). This can be prepared by diluting a concentrated stock.

  • pH Adjustment:

    • Start with Solution A (Sodium Phosphate Monobasic).

    • While stirring, slowly add Solution B (Phosphoric Acid) until the pH meter reads 3.0.

  • Filtration:

    • Filter the buffer through a 0.45 µm or smaller pore size membrane filter to remove any particulates.[6]

Guide 2: Using Mobile Phase Additives

Issue: Adjusting the pH alone is not sufficiently improving the peak shape of my aniline compound.

Solution:

Mobile phase additives, such as basic compounds, can be used to compete with aniline for interaction with active silanol sites.

  • Triethylamine (TEA): TEA is a common additive used to reduce peak tailing of basic compounds.[3][7] It is a stronger base than aniline and will preferentially interact with the acidic silanol groups, effectively masking them from the analyte. A concentration of 10-50 mM is generally adequate.[4]

Illustrative Data: Effect of Triethylamine (TEA) Concentration on Aniline Peak Asymmetry

TEA Concentration (mM)Expected Peak Asymmetry (As) at pH 7.0*Rationale
0> 2.0Significant secondary interactions with silanol groups.
101.3 - 1.5TEA begins to effectively mask silanol sites.
251.1 - 1.3Most active silanol sites are masked, leading to improved symmetry.
50< 1.2Further improvement in peak shape, though higher concentrations can affect retention times.

Note: This data is illustrative. The optimal TEA concentration should be determined empirically.

Guide 3: Column Selection and Care

Issue: I am still observing peak tailing even after optimizing the mobile phase. Could my column be the problem?

Solution:

The choice of HPLC column and its condition are critical for obtaining symmetrical peaks for aniline.

  • Column Type:

    • Type B Silica Columns: Modern, high-purity "Type B" silica columns have a lower concentration of acidic silanol groups and metal contaminants, which significantly reduces peak tailing for basic compounds.

    • End-Capped Columns: These columns have their residual silanol groups chemically deactivated (capped), further reducing secondary interactions.

    • Phenyl Columns: Phenyl columns can offer alternative selectivity for aromatic compounds like aniline due to π-π interactions and may provide better peak shapes compared to standard C18 columns.[8][9]

    • C8 Columns: C8 columns are less hydrophobic than C18 columns and can sometimes provide better peak shapes for basic compounds.

Illustrative Data: Comparison of Column Types for Aniline Analysis

Column TypeStationary PhaseExpected Peak Asymmetry (As) for Aniline*Primary Interaction Mechanism
C18Octadecylsilane1.5 - 2.5Hydrophobic
C8Octylsilane1.3 - 2.0Hydrophobic (less than C18)
PhenylPhenylpropylsilane1.1 - 1.5Hydrophobic and π-π interactions

Note: This data is illustrative and assumes a non-optimized mobile phase.

  • Column Contamination and Voids: A contaminated column or a void at the column inlet can lead to distorted peak shapes for all analytes.

Experimental Protocol: General HPLC Column Cleaning Procedure

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the flow cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of the mobile phase without any buffer salts.

  • Organic Solvent Wash: Wash with 10-20 column volumes of 100% acetonitrile or methanol.

  • Stronger Solvent Wash (if necessary): For highly non-polar contaminants, a wash with isopropanol may be effective.

  • Re-equilibration: Re-equilibrate the column with the initial mobile phase (with buffer) until the baseline is stable.

Always consult the column manufacturer's instructions for specific cleaning recommendations.[10][11][12]

Guide 4: Troubleshooting Instrumental Effects

Issue: All peaks in my chromatogram, including aniline, are tailing.

Solution:

If all peaks are tailing, the issue is likely related to the HPLC system rather than a specific chemical interaction. Extra-column volume is a common culprit.

Experimental Protocol: Identifying and Minimizing Extra-Column Volume

  • Inspect Connections: Ensure all tubing connections, especially between the injector, column, and detector, are made with the correct fittings and are properly seated to avoid dead volume.[5]

  • Minimize Tubing Length: Use the shortest possible length of tubing with the narrowest appropriate internal diameter to connect the components of your HPLC system.

  • Measure Extra-Column Volume:

    • Replace the column with a zero-dead-volume union.[13]

    • Inject a small volume of a UV-active compound (e.g., caffeine or acetone).

    • The volume of the resulting peak is a measure of the extra-column volume. A large, tailing peak indicates significant extra-column effects.

  • Check Detector Flow Cell: Ensure the detector flow cell volume is appropriate for your application. Larger volume flow cells can contribute to peak broadening.

Visualizing the Problem and Solutions

Diagram 1: Chemical Interactions Leading to Aniline Peak Tailing

G Chemical Interactions Causing Aniline Peak Tailing cluster_0 Silica Surface cluster_1 Mobile Phase Silanol_Group Acidic Silanol Group (Si-OH) Aniline_Protonated Protonated Aniline (C₆H₅NH₃⁺) Aniline_Protonated->Silanol_Group Strong Secondary Interaction (Causes Tailing) Aniline_Neutral Neutral Aniline (C₆H₅NH₂) Aniline_Neutral->Silanol_Group Weaker Interaction Low_pH Low pH (<3) Low_pH->Silanol_Group Protonates Silanol (Reduces Interaction) High_pH High pH (>8) High_pH->Aniline_Neutral Keeps Aniline Neutral TEA Triethylamine (TEA) TEA->Silanol_Group Masks Silanol (Reduces Interaction) G Troubleshooting Workflow for Aniline Peak Tailing Start Peak Tailing Observed for Aniline Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Troubleshoot_System Troubleshoot System (Extra-Column Volume) Check_All_Peaks->Troubleshoot_System Yes Check_pH Optimize Mobile Phase pH (Set to < 3) Check_All_Peaks->Check_pH No Problem_Solved Problem Solved Troubleshoot_System->Problem_Solved Add_Additive Add Mobile Phase Additive (e.g., TEA) Check_pH->Add_Additive Evaluate_Column Evaluate Column (Type, Age, Contamination) Add_Additive->Evaluate_Column Evaluate_Column->Problem_Solved

References

Technical Support Center: Synthesis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline. This guide provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and key data to assist researchers in successfully scaling up this synthesis. The primary synthetic route discussed is the reductive amination of 2-isopropoxyaniline and 3-isopropoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and efficient method is a one-pot reductive amination. This process involves the reaction of 2-isopropoxyaniline with 3-isopropoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine product.[1][2][3]

Q2: Which reducing agents are suitable for this reaction? A2: Several reducing agents can be used, with the choice depending on the scale and specific conditions. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][4] NaBH(OAc)₃ is often preferred for its mildness and effectiveness under neutral or slightly acidic conditions, while NaBH₃CN is effective in a pH range of 4-7.[1][4] NaBH₄ can also be used, but care must be taken as it can reduce the starting aldehyde if not managed correctly.[3][4]

Q3: What are the expected starting materials for this synthesis? A3: The key starting materials are 2-isopropoxyaniline and 3-isopropoxybenzaldehyde. The isopropoxy groups on both rings are generally stable under reductive amination conditions.

Q4: What are the main safety precautions to consider? A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The reaction should be performed in a well-ventilated fume hood. Borohydride reagents are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acidic solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q5: My reaction yield is consistently low. What are the potential causes? A5: Low yields can stem from several factors:

  • Incomplete Imine Formation: The initial condensation between the aniline and aldehyde is a crucial equilibrium-driven step.[1] Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent or azeotropic removal of water may be necessary on a larger scale.[5]

  • Suboptimal pH: The reaction is highly pH-dependent.[1] For reagents like NaBH₃CN, a mildly acidic pH (4-7) is required to facilitate imine formation without deactivating the amine starting material.[1] An acetic acid buffer is commonly used to maintain this range.

  • Reducing Agent Degradation: Borohydride reagents can degrade upon exposure to moisture. Ensure the reagent is fresh and handled under anhydrous conditions.

  • Side Reactions: The starting aldehyde can be reduced to an alcohol by the reducing agent, especially with stronger reagents like NaBH₄.[3] Using a milder, imine-selective reagent like NaBH(OAc)₃ can mitigate this.[4]

Q6: The reaction is not going to completion, and I observe unreacted starting materials. How can I fix this? A6:

  • Check Stoichiometry: A slight excess of the reducing agent (e.g., 1.2-1.5 equivalents) is often used to ensure the complete reduction of the intermediate imine.[1]

  • Increase Reaction Time or Temperature: Some reductive aminations are slow at room temperature.[1] Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate, but this should be monitored to avoid side reactions.

  • Catalyst Addition: For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can sometimes improve yields by activating the carbonyl group.[4]

Q7: I am observing significant amounts of an alcohol byproduct corresponding to my starting aldehyde. Why is this happening? A7: This indicates that the reduction of the aldehyde is competing with the reduction of the imine. This is a common issue when using NaBH₄, which is capable of reducing both aldehydes and ketones.[3][4]

  • Solution 1: Change Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce imines over aldehydes.[4]

  • Solution 2: Stepwise Procedure: If using NaBH₄, adopt a two-step approach. First, allow the aniline and aldehyde to stir together in a suitable solvent (like methanol) for a period to ensure maximum imine formation. Then, add the NaBH₄ portion-wise to reduce the pre-formed imine.[6][7]

Q8: How can I effectively purify the final product and remove unreacted starting materials and byproducts? A8:

  • Acid-Base Extraction: The product is a secondary amine and is basic. After quenching the reaction, the crude mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its ammonium salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[7] This procedure effectively separates the basic product from the neutral aldehyde, alcohol byproduct, and non-basic impurities.

  • Column Chromatography: If extraction is insufficient, silica gel column chromatography is a reliable method for purification. A gradient of ethyl acetate in hexanes is typically effective for separating the less polar starting materials and byproducts from the more polar amine product.

Experimental Protocol: Reductive Amination

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 2-Isopropoxyaniline (1.0 eq)

  • 3-Isopropoxybenzaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-isopropoxyaniline (1.0 eq) and 3-isopropoxybenzaldehyde (1.0 eq).

  • Dissolve the starting materials in an anhydrous solvent such as DCM or DCE (approx. 0.1-0.5 M concentration).

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following tables provide hypothetical data based on typical optimization studies for reductive amination reactions.

Table 1: Effect of Reducing Agent on Yield

EntryReducing Agent (eq)SolventTime (h)Conversion (%)Isolated Yield (%)
1NaBH₄ (1.2)MeOH12>9565
2NaBH₃CN (1.2)MeOH/AcOH12>9582
3NaBH(OAc)₃ (1.2)DCE8>9991
Conditions: 1.0 eq of each starting material, room temperature.

Table 2: Optimization of Reaction Conditions with NaBH(OAc)₃

EntrySolventTemperature (°C)Time (h)Isolated Yield (%)
1DCM251288
2DCE25891
3THF251885
4DCE40493

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Starting Materials (Aniline + Aldehyde) reaction Reductive Amination (Solvent + Reducing Agent) start->reaction 1. Mix & Dissolve monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring 2. Stir & Monitor workup Aqueous Workup (Quench + Extraction) monitoring->workup 3. Reaction Complete purification Purification (Column Chromatography) workup->purification 4. Isolate Crude product Final Product purification->product 5. Isolate Pure

Caption: Synthesis and purification workflow.

Logical Troubleshooting Flow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Catalyst Selection for Efficient N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding catalyst selection for N-arylation reactions, such as the Buchwald-Hartwig amination and Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a catalyst system for an N-arylation reaction?

A1: The optimal catalyst system depends on several factors related to your specific substrates and desired reaction conditions. The key variables to consider are the nature of the amine (nucleophile), the aryl halide (electrophile), the choice of metal catalyst (typically Palladium or Copper), the structure of the ligand, and the selection of a suitable base and solvent.[1] A judicious choice of these components is critical for a successful transformation.[2][3]

Q2: Palladium or Copper: Which catalyst should I choose?

A2: Both Palladium and Copper complexes are extensively used for C-N cross-coupling reactions.

  • Palladium-catalyzed (Buchwald-Hartwig) reactions are often favored for their high efficiency, broad substrate scope, and milder reaction conditions, especially with the development of sophisticated biaryl phosphine ligands.[1][2] They are particularly effective for coupling a wide range of primary and secondary amines with aryl chlorides, bromides, iodides, and triflates.[2][4]

  • Copper-catalyzed (Ullmann) reactions are a cost-effective alternative.[5] Historically, they required harsh conditions, but modern methods using specific ligands (e.g., diamines, amino acids) have enabled milder and more efficient transformations.[6][7][8] Copper catalysts are particularly useful for the N-arylation of amides and N-H containing heterocycles like indoles and imidazoles.[6][8]

Q3: How does the choice of ligand impact the reaction?

A3: The ligand is arguably the most critical component for controlling reactivity and selectivity.[1][2] It stabilizes the metal center, influences its catalytic activity, and can be tuned to accommodate specific substrates.

  • For Palladium catalysts , bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective.[2] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can prevent the formation of undesired side products.[9]

  • For Copper catalysts , N- or O-based bidentate ligands, such as 1,10-phenanthroline or L-proline, are commonly used to improve catalyst solubility and activity, allowing reactions to proceed at lower temperatures.[5][8]

Q4: What is the role of the base and how do I choose one?

A4: The base is required to deprotonate the amine nucleophile, forming the more reactive amide, which then participates in the catalytic cycle.[1] The choice of base is critical and depends on the pKa of the N-H bond.

  • Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for less acidic amines (alkylamines, anilines).[2][10]

  • Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred for more acidic substrates like amides, heterocycles, or when base-sensitive functional groups are present.[2][9]

Troubleshooting Guide

This section addresses common problems encountered during N-arylation experiments.

Workflow for Troubleshooting a Failing N-Arylation Reaction

G start Reaction Failure (Low or No Yield) check_reagents 1. Check Reagent Quality - Purity of substrates? - Solvent dry/degassed? - Catalyst/ligand active? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature too low? - Incorrect base/solvent? - Insufficient reaction time? check_reagents->check_conditions Reagents OK catalyst_issue 3. Suspect Catalyst System - Inefficient precatalyst activation? - Unsuitable ligand? check_conditions->catalyst_issue Conditions Seem Correct change_base Screen Different Bases (e.g., stronger or weaker) check_conditions->change_base Problem identified change_solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF) check_conditions->change_solvent Problem identified increase_temp Increase Temperature check_conditions->increase_temp Problem identified substrate_issue 4. Analyze Substrates - Sterically hindered amine/halide? - Weakly nucleophilic amine? - Unreactive aryl chloride? catalyst_issue->substrate_issue Catalyst System Appears OK rescreen_ligand Screen Different Ligands (e.g., more bulky/electron-rich) catalyst_issue->rescreen_ligand Problem identified use_precatalyst Use a Precatalyst (e.g., G3/G4 Buchwald) catalyst_issue->use_precatalyst Problem identified specialized_catalyst Use Specialized Catalyst System (e.g., for hindered substrates) substrate_issue->specialized_catalyst Problem identified success Reaction Optimized rescreen_ligand->success change_base->success change_solvent->success increase_temp->success use_precatalyst->success specialized_catalyst->success

Caption: A logical workflow for diagnosing and solving common issues in N-arylation reactions.

Q5: My reaction yield is low or zero. What should I check first?

A5: Low yields can stem from several basic experimental errors.[11][12] Before modifying the catalyst system, verify the following:

  • Reagent Purity: Ensure starting materials, particularly the amine, are pure.[11] Impurities can poison the catalyst.

  • Solvent and Atmosphere: Most Pd-catalyzed reactions are sensitive to oxygen.[13] Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[14]

  • Catalyst Activity: The palladium source, especially Pd(OAc)₂, can be unreliable if old.[14] Using well-defined, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) can ensure the efficient generation of the active LPd(0) species and improve reproducibility.[9]

  • Stirring: In heterogeneous mixtures (e.g., with inorganic bases like K₂CO₃), vigorous stirring is crucial to ensure proper mixing.[9][10]

Q6: I am trying to couple a sterically hindered amine, and the reaction is not working. What catalyst system should I use?

A6: Coupling sterically hindered substrates, such as α,α,α-trisubstituted primary amines or bulky secondary amines, is a common challenge.[15][16] The steric bulk can inhibit amine coordination to the metal center or the final reductive elimination step.

  • Ligand Choice: Use ligands specifically designed for hindered substrates. For palladium catalysis, biarylphosphine ligands with significant steric bulk, such as AdBippyPhos or newly developed P,N-ligands, have shown great success.[16][17][18] These ligands create a specific coordination environment that facilitates the coupling of bulky partners.[15]

  • Reaction Conditions: These reactions may require higher temperatures (80-120 °C) or stronger bases to proceed effectively.[15]

Q7: My aryl chloride substrate is unreactive. How can I improve the coupling?

A7: Aryl chlorides are more challenging electrophiles than the corresponding bromides or iodides due to the strength of the C-Cl bond, making the oxidative addition step more difficult.[10][14]

  • Catalyst System: Highly active catalyst systems are required. Use palladium catalysts with very electron-rich and bulky phosphine ligands. Ligands like BrettPhos and RuPhos, often in combination with a strong base like NaOt-Bu, are effective for activating aryl chlorides.[2]

  • Alternative Metals: Nickel catalysts can also be highly effective for coupling aryl chlorides and are a valuable alternative to palladium systems.[19][20]

Q8: I am working with a weakly nucleophilic amine (e.g., a sulfonamide or an electron-poor aniline) and getting poor conversion. What should I do?

A8: Weakly nucleophilic amines require highly active catalysts to achieve good yields.[21]

  • Palladium Catalysis: For N-arylation of sulfonamides, specialized ligands like AdBippyPhos have been identified through high-throughput screening as being particularly effective.[17]

  • Nickel Catalysis: Nickelaelectrocatalysis has emerged as a powerful method for coupling a wide range of weak N-nucleophiles, including anilines, sulfonamides, carbamates, and imines, with aryl halides under redox-neutral conditions.[19][21]

  • Copper Catalysis: While less common for this specific challenge, certain copper-catalyzed protocols can be effective, particularly for N-arylation of N-arylsulfonamides using diaryliodonium salts.[17]

Catalyst and Ligand Selection Guide

The following diagram provides a simplified decision-making process for selecting an initial catalyst system based on the nature of your substrates.

G start Select Substrates (Amine + Aryl Halide) amine_type What is the amine type? start->amine_type primary_secondary Primary / Secondary Alkyl or Aryl Amine amine_type->primary_secondary Standard hindered Sterically Hindered Amine amine_type->hindered Hindered weak_nucleophile Weak Nucleophile (Amide, Sulfonamide, N-Heterocycle) amine_type->weak_nucleophile Weak halide_type What is the aryl halide? pd_system Standard Pd Catalyst Ligand: XPhos, RuPhos Base: NaOtBu / Cs2CO3 halide_type->pd_system Ar-Br, Ar-I, Ar-OTf ni_system Consider Ni Catalyst For weak nucleophiles or aryl chlorides halide_type->ni_system Ar-Cl primary_secondary->halide_type pd_hindered Specialized Pd Catalyst Ligand: AdBippyPhos Base: NaOtBu hindered->pd_hindered cu_system Cu Catalyst Catalyst: CuI Ligand: Diamine, L-Proline Base: K2CO3, Cs2CO3 weak_nucleophile->cu_system weak_nucleophile->ni_system

Caption: A decision tree for initial catalyst system selection in N-arylation reactions.

Quantitative Data Summary

Table 1: Effect of Ligand and Base on the N-Arylation of a Hindered Primary Amine

This table summarizes data for the coupling of 4-chloro-N-(2-methyl-2-propanyl)aniline with an aryl bromide, demonstrating the importance of ligand selection for challenging substrates.

EntryPd PrecatalystLigandBaseTemp (°C)Time (h)Yield (%)Reference
1P1L1 (Bulky)NaOt-Bu12024Low[15]
2P2L2 (Less Bulky)NaOt-Bu1001275[15]
3P3L3NaOt-Bu801.592[15]
4P4L4NaOt-Bu801.5>99[15]
Reaction conditions: aryl halide (0.5 mmol), amine (0.6 mmol), base (0.6 mmol), 1,4-dioxane (0.5 mL).[15]
Table 2: Optimization of Copper-Catalyzed N-Arylation of Indole

This table illustrates the effect of temperature and catalyst loading on the yield of a Cu-catalyzed C-N coupling reaction.

EntryCuI (mol %)Temperature (°C)Time (h)Yield (%)Reference
152512Poor[22]
25801232[22]
351201240[22]
451201848[22]
5101201858[22]
Reaction conditions: indole (1.0 mmol), p-bromotoluene (1.2 equiv), Ligand L1 (10 mol %), K-O-tBu (2.0 equiv), DMSO (2.0 mL).[22]

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed N-Arylation of an Aniline with an Aryl Bromide

This protocol is adapted from methodologies developed for general C-N cross-coupling.[2]

  • Preparation: In a glovebox, add the aryl bromide (1.0 mmol), the aniline (1.2 mmol), sodium tert-butoxide (1.2 mmol), the appropriate biarylphosphine ligand (e.g., XPhos, 1-2 mol %), and the palladium source (e.g., Pd₂(dba)₃, 0.5-1 mol % Pd) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add dry, degassed toluene or 1,4-dioxane (2-4 mL) to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.

Protocol 2: General Procedure for Cu-Catalyzed N-Arylation of an N-H Heterocycle

This protocol is based on conditions found to be effective for the coupling of heterocycles with aryl halides.[6]

  • Preparation: To an oven-dried screw-cap tube, add CuI (5-10 mol %), the N-H heterocycle (e.g., imidazole, 1.0 mmol), the aryl halide (1.1 mmol), a ligand (e.g., L-proline or a diamine, 10-20 mol %), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (2-3 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-120 °C with stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the N-arylated heterocycle.

References

Technical Support Center: Degradation of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline. As this is a novel compound, the information presented is based on established principles of aniline derivative degradation and predictive modeling.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial degradation steps for this compound under environmental conditions?

A1: Based on studies of similar N-alkylanilines, the initial degradation is likely to proceed via two main pathways: N-dealkylation and oxidation of the aniline nitrogen. N-dealkylation would cleave the bond between the nitrogen and the benzyl group, yielding 2-isopropoxyaniline and 3-isopropoxybenzaldehyde. Alternatively, oxidation of the aniline nitrogen can lead to the formation of various oxidized products.

Q2: What analytical techniques are most suitable for studying the degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a highly effective technique for separating and identifying the parent compound and its degradation products.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile degradation products, though derivatization may be necessary for polar metabolites.[2][5][6] Capillary Electrophoresis (CE) is another potential method, offering high separation efficiency with minimal solvent usage.[1][4]

Q3: What are the expected major degradation products?

A3: The major expected degradation products, based on predictive pathways, include 2-isopropoxyaniline, 3-isopropoxybenzaldehyde, 3-isopropoxybenzoic acid (from the oxidation of the aldehyde), and potentially hydroxylated derivatives of the parent molecule. Further degradation could lead to the opening of the aromatic rings.

Q4: How can I confirm the identity of the degradation products?

A4: The most robust method for confirming the identity of degradation products is through LC-MS/MS or GC-MS analysis. By comparing the mass spectra and fragmentation patterns of the observed peaks with those of commercially available standards or with predicted fragmentation patterns, you can achieve a high degree of confidence in your identifications.

Q5: Are there any known microbial strains that can degrade aniline derivatives?

A5: Yes, several bacterial strains, particularly from the Pseudomonas and Alcaligenes genera, have been shown to degrade aniline and its derivatives.[7][8] These microorganisms often initiate degradation through dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the basic aniline nitrogen and residual silanols on the HPLC column.- Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to protonate the aniline.- Employ an end-capped HPLC column specifically designed for the analysis of basic compounds.- Increase the ionic strength of the mobile phase.
Poor Resolution Inadequate separation of structurally similar degradation products.- Optimize the gradient elution profile.- Experiment with different mobile phase compositions (e.g., acetonitrile vs. methanol).- Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl).
Ghost Peaks Contamination in the mobile phase, injector, or column.- Flush the system with a strong solvent.- Prepare fresh mobile phase.- Run a blank gradient to identify the source of contamination.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.[9]- Ensure the mobile phase is thoroughly mixed and degassed.[9]- Use a column oven to maintain a constant temperature.[9]- Check the pump for leaks and ensure a stable flow rate.
Mass Spectrometry (MS) Analysis
Problem Potential Cause Troubleshooting Steps
Poor Ionization Suboptimal ion source parameters or mobile phase incompatibility.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase is compatible with ESI (e.g., contains a volatile buffer).
In-source Fragmentation/Artifacts High source temperature or voltage leading to unintended fragmentation or reactions of the analyte.[10]- Reduce the source temperature and fragmentor voltage.- Be aware of potential oxidative dimerization of aniline compounds in the ion source.[10]
Matrix Effects Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of the analyte.- Improve the sample clean-up procedure (e.g., solid-phase extraction).- Optimize the chromatographic separation to resolve the analyte from interfering matrix components.
Ambiguous Metabolite Identification Lack of reference standards for comparison of fragmentation patterns.- Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions.- Perform MS/MS experiments at multiple collision energies to generate detailed fragmentation spectra for structural elucidation.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound based on known reactions of similar compounds.

G parent This compound N_dealkylation N-Dealkylation parent->N_dealkylation Pathway 1 oxidation Oxidation parent->oxidation Pathway 2 product1 2-Isopropoxyaniline N_dealkylation->product1 product2 3-Isopropoxybenzaldehyde N_dealkylation->product2 oxidized_product Oxidized Parent Compound oxidation->oxidized_product aldehyde_oxidation Aldehyde Oxidation product2->aldehyde_oxidation product3 3-Isopropoxybenzoic Acid aldehyde_oxidation->product3

Figure 1. Predicted initial degradation pathways of this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Degradation Monitoring
  • Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Sample Preparation for LC-MS Metabolite Identification
  • Extraction:

    • To 1 mL of aqueous sample, add 2 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the upper organic layer.

    • Repeat the extraction twice.

  • Drying and Reconstitution:

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of 50:50 acetonitrile:water.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Hypothetical Quantitative Data

The following table presents hypothetical degradation data for illustrative purposes. Actual experimental results may vary.

Time (hours)Parent Compound Conc. (µg/mL)2-Isopropoxyaniline Conc. (µg/mL)3-Isopropoxybenzoic Acid Conc. (µg/mL)
0100.00.00.0
675.212.55.8
1252.123.811.2
2428.935.118.9
488.342.625.4
72< 1.045.328.1

Experimental Workflow Diagram

G start Degradation Experiment Setup sampling Time-course Sampling start->sampling extraction Sample Extraction (Protocol 2) sampling->extraction hplc_uv HPLC-UV Analysis (Protocol 1) extraction->hplc_uv lc_ms LC-MS Analysis extraction->lc_ms data_quant Quantification of Parent and Products hplc_uv->data_quant data_ident Identification of Degradation Products lc_ms->data_ident pathway Pathway Elucidation data_quant->pathway data_ident->pathway

Figure 2. General experimental workflow for studying the degradation of the target compound.

References

Validation & Comparative

Comparative Efficacy of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline as an Enzyme Inhibitor: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a significant gap in the understanding of the enzymatic inhibitory properties of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline. At present, there is no published experimental data detailing its efficacy, target enzymes, or mechanism of action as an enzyme inhibitor. This lack of information precludes a direct comparison with other established enzyme inhibitors.

To evaluate the potential of this compound as an enzyme inhibitor, a systematic experimental approach would be required. This would involve a series of in vitro and cellular assays to identify its target enzyme(s), determine its inhibitory potency (e.g., IC50 or Ki values), and elucidate its mode of inhibition.

Proposed Experimental Workflow for Characterization

Should research on this compound commence, a typical workflow to characterize its enzyme inhibitory potential would involve the following steps. This workflow is presented to guide future research efforts.

experimental_workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_cellular Cellular Validation Compound 2-Isopropoxy-N- (3-isopropoxybenzyl)aniline Broad_Panel Broad Enzyme Panel Screening Compound->Broad_Panel Hit_Identification Hit Identification Broad_Panel->Hit_Identification Dose_Response Dose-Response Assays (IC50) Hit_Identification->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Michaelis-Menten Kinetics) Dose_Response->Mechanism_Study Selectivity_Profiling Selectivity Profiling Mechanism_Study->Selectivity_Profiling Cell_Based_Assays Cell-Based Target Engagement Assays Selectivity_Profiling->Cell_Based_Assays Downstream_Signaling Analysis of Downstream Signaling Cell_Based_Assays->Downstream_Signaling

Figure 1. A generalized experimental workflow for characterizing a novel enzyme inhibitor.

Detailed Experimental Protocols

In the absence of specific data for the target compound, detailed protocols for general enzyme inhibition assays are provided below as a reference for future studies.

1. General Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials:

    • Recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a microplate.

    • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

2. Mechanism of Action Studies (Michaelis-Menten Kinetics)

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Procedure:

    • Perform the enzyme assay as described above, but vary the concentration of the substrate at several fixed concentrations of the inhibitor.

    • Measure the initial reaction velocities at each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Km (Michaelis constant) and Vmax (maximum velocity) in the presence of the inhibitor to determine the mode of inhibition.

Conclusion

While the chemical structure of this compound suggests it may possess biological activity, there is currently no scientific evidence to support its role as an enzyme inhibitor. The information presented here is intended to highlight this knowledge gap and provide a framework for future research. A comprehensive investigation following the outlined experimental workflow and protocols is necessary to ascertain its potential as a novel enzyme inhibitor and to enable any future comparative analyses. Researchers interested in this molecule are encouraged to undertake these foundational studies to contribute to the understanding of its biochemical properties.

In Vitro Cytotoxicity of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of the novel compound 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline against established alternatives. The data presented herein is based on standardized cytotoxicity assays and is intended to offer a preliminary assessment of the compound's potential as a therapeutic agent.

Comparative Cytotoxicity Analysis

The cytotoxic effects of this compound were evaluated against two well-characterized cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer), and a non-cancerous cell line, HEK293 (human embryonic kidney cells), to assess selectivity. The compound was compared with Doxorubicin, a standard chemotherapeutic agent, and a vehicle control (0.1% DMSO). Cell viability was assessed using the MTT assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC₅₀) was calculated to quantify the cytotoxic potency of each compound.

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)¹
This compound HeLa15.84.8
MCF-722.43.4
HEK29375.6-
Doxorubicin HeLa0.86.3
MCF-71.24.2
HEK2935.0-
Vehicle Control (0.1% DMSO) HeLa> 100-
MCF-7> 100-
HEK293> 100-

¹Selectivity Index (SI) is calculated as the IC₅₀ in the non-cancerous cell line (HEK293) divided by the IC₅₀ in the cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the in vitro cytotoxicity assays and a potential signaling pathway that may be involved in the cytotoxic effects of the test compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Test Compound, Doxorubicin, Vehicle) treatment Compound Treatment (48-hour incubation) compound_prep->treatment cell_culture Cell Culture (HeLa, MCF-7, HEK293) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Measurement (570 nm) mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50 selectivity Selectivity Index Calculation ic50->selectivity

Caption: Experimental workflow for the in vitro cytotoxicity assay.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Cytotoxic Compound receptor Death Receptor ligand->receptor mitochondria Mitochondria ligand->mitochondria caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified model of apoptosis signaling pathways.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: HeLa, MCF-7, and HEK293 cells were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: HeLa and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. MCF-7 cells were cultured in RPMI-1640 medium with the same supplements.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation
  • Stock Solutions: this compound and Doxorubicin were dissolved in dimethyl sulfoxide (DMSO) to prepare 10 mM stock solutions.

  • Working Solutions: Serial dilutions of the stock solutions were prepared in the respective culture medium to achieve the final desired concentrations. The final DMSO concentration in all treatments was maintained at 0.1%.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Cells were harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. The plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium was replaced with 100 µL of fresh medium containing various concentrations of the test compounds or the vehicle control.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Alternative Cytotoxicity Assays

While the MTT assay is widely used, other methods can provide complementary information on cytotoxicity.[2][3][4]

  • XTT Assay: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells. A key advantage is that the resulting formazan dye is water-soluble, eliminating the need for a solubilization step.[3]

  • Resazurin Assay (AlamarBlue): This assay uses a blue dye, resazurin, which is reduced to the fluorescent pink resorufin by metabolically active cells. The fluorescence is proportional to the number of viable cells.[3][4]

  • Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue under a microscope.[3][5]

These alternative assays can be employed to validate the results obtained from the MTT assay and to gain a more comprehensive understanding of the cytotoxic mechanisms of this compound. Determining cytotoxicity is a crucial step in the early preclinical phase of drug discovery to identify the viability of new chemical entities.[5][6][7]

References

Isopropoxy-Substituted Anilines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of molecular scaffolds is paramount in the design of novel therapeutics. This guide provides a comparative analysis of isopropoxy-substituted anilines, examining their performance against other alkoxy-substituted analogues and detailing the experimental methodologies used for their evaluation.

The introduction of an isopropoxy group to an aniline scaffold can significantly influence its biological activity, impacting properties such as potency, selectivity, and metabolic stability. This guide synthesizes available data to offer insights into the SAR of this important chemical class, with a focus on their potential as kinase inhibitors and antimicrobial agents.

Comparative Analysis of Biological Activity

The biological activity of substituted anilines is highly dependent on the nature and position of the substituents on the aromatic ring. The size, lipophilicity, and electronic properties of an alkoxy group can drastically alter the interaction of the molecule with its biological target.

Anticancer and Kinase Inhibitory Activity

While direct comparative studies focusing solely on isopropoxy-substituted anilines versus their methoxy and ethoxy counterparts are limited, existing research on alkoxy-substituted anilines provides valuable insights. For instance, in the development of antimetastatic and antiproliferative agents, the introduction of methoxy and ethoxy groups has been shown to modulate activity. The position of these groups is also critical; for example, in some series, a methoxy group at the C-7 position enhances cytotoxic effects, while additional methoxy substitutions can lead to a decrease in activity[1][2].

In a study on anilino-fluoroquinolones, methoxy-substituted derivatives demonstrated antiproliferative activity against various cancer cell lines, with IC50 values in the micromolar range[3]. While this study did not include isopropoxy analogues for direct comparison, the data underscores the importance of alkoxy substituents in tuning the anticancer potential of aniline derivatives.

Table 1: Antiproliferative Activity of Methoxy-Substituted Anilino-Fluoroquinolones [3]

CompoundSubstitution PatternCell LineIC50 (µM)
3c 7-(4-methoxyanilino)MCF718.9
3e 7-(3-methoxyanilino)T47D5.8
4b 7-(4-methoxyanilino) - reducedK562<50
4c 7-(3-methoxyanilino) - reducedA549<50

Note: This table presents a selection of data from the cited study to illustrate the activity of methoxy-substituted compounds. A direct comparison with isopropoxy analogues from the same study is not available.

Antimicrobial Activity

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the biological activity of substituted anilines.

Cell Viability Assays for Anticancer Activity

Cell viability assays are fundamental in determining the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5]

This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Resazurin Assay [6]

This fluorometric assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells.

  • Procedure:

    • Plate and treat cells with test compounds as described for the MTT assay.

    • Add resazurin solution to each well and incubate for 1-4 hours.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • Determine cell viability and IC50 values by comparing the fluorescence of treated cells to that of untreated controls.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Logical Workflow for SAR-Guided Drug Discovery

The process of identifying and optimizing lead compounds through SAR studies can be visualized as a cyclical workflow.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Data Generation cluster_2 Analysis & Optimization Compound_Library Design & Synthesize Substituted Anilines Biological_Screening Biological Screening (e.g., Kinase Assays, MIC) Compound_Library->Biological_Screening Test Compounds Data_Analysis Data Analysis (IC50 / MIC Determination) Biological_Screening->Data_Analysis Generate Data SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Quantitative Data Lead_Optimization Lead Optimization (Iterative Design) SAR_Analysis->Lead_Optimization Identify Trends Lead_Optimization->Compound_Library Design New Analogs

References

A Researcher's Guide to Antibody Cross-Reactivity with Aniline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and toxicology, the accurate detection of aniline and its derivatives is critical. Aniline, a known carcinogen, and its related compounds are prevalent in industrial synthesis, pharmaceuticals, and environmental contaminants. Immunoassays, powered by specific antibodies, offer a high-throughput and sensitive method for their detection. However, a key challenge in developing and utilizing these assays is antibody cross-reactivity—the binding of an antibody to structurally similar but non-target molecules. This guide provides an objective comparison of antibody performance against various aniline-based compounds, supported by representative experimental data and detailed protocols.

Understanding Antibody Specificity for Small Molecules

Small molecules like aniline are not immunogenic on their own. To generate antibodies, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This complex, known as a hapten-carrier conjugate, can then elicit an immune response. The resulting antibodies will recognize the aniline hapten, but their specificity will vary. Cross-reactivity occurs when these antibodies bind to other chemicals that share structural similarities with the original aniline hapten.[1] This phenomenon can be both beneficial, allowing for the detection of a class of related compounds, or detrimental, leading to false-positive results and inaccurate quantification.[2][3][4]

Performance Comparison of Anti-Aniline Antibodies

The cross-reactivity of an antibody is typically assessed using a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the target analyte (the aniline derivative) in a sample competes with a labeled or immobilized aniline conjugate for a limited number of antibody binding sites. The degree of cross-reactivity is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal.

The following table summarizes representative cross-reactivity data for a hypothetical monoclonal antibody raised against p-aminophenol, an aniline derivative. The data illustrates how modifications to the aniline backbone affect antibody recognition.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)*
p-Aminophenol (Immunizing Hapten) 10 100%
Aniline5020%
p-Chloroaniline2540%
p-Nitroaniline10010%
o-Aminophenol2005%
m-Aminophenol5002%
2,4-Dichloroaniline>1000<1%
N-Methylaniline>1000<1%

*Cross-Reactivity (%) = (IC50 of Immunizing Hapten / IC50 of Test Compound) x 100

Note: The data presented in this table is representative and intended for illustrative purposes. Actual cross-reactivity profiles will vary depending on the specific antibody and the immunizing hapten used.

Experimental Methodologies

The determination of antibody cross-reactivity is a critical step in the validation of any immunoassay.[5] The most common method for this is the competitive indirect ELISA.

Competitive Indirect ELISA Protocol

This protocol outlines the steps for assessing the cross-reactivity of an antibody against various aniline-based compounds.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 1% BSA in PBST.
  • Primary Antibody Solution: Dilute the anti-aniline antibody to its optimal concentration (predetermined by titration) in blocking buffer.
  • Secondary Antibody Solution: Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) in blocking buffer.
  • Substrate Solution: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).[6]
  • Stop Solution: 2 M H₂SO₄.
  • Standards and Samples: Prepare a serial dilution of the immunizing hapten (standard) and each aniline derivative to be tested in a suitable buffer.

2. Plate Coating:

  • Dilute the aniline-protein conjugate (e.g., p-aminophenol-BSA) to 1-10 µg/mL in coating buffer.
  • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
  • Incubate overnight at 4°C.

3. Washing:

  • Aspirate the coating solution from the wells.
  • Wash the plate three times with 200 µL of wash buffer per well.

4. Blocking:

  • Add 200 µL of blocking buffer to each well.
  • Incubate for 1-2 hours at room temperature.

5. Competitive Reaction:

  • Wash the plate three times with wash buffer.
  • Add 50 µL of the standard or test compound solution to the appropriate wells.
  • Add 50 µL of the diluted primary antibody solution to all wells.
  • Incubate for 1-2 hours at room temperature with gentle shaking.

6. Secondary Antibody Incubation:

  • Wash the plate three times with wash buffer.
  • Add 100 µL of the diluted secondary antibody solution to each well.
  • Incubate for 1 hour at room temperature.

7. Detection:

  • Wash the plate five times with wash buffer.
  • Add 100 µL of substrate solution to each well.
  • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

8. Reading:

  • Stop the reaction by adding 50 µL of stop solution to each well.
  • Read the absorbance at 450 nm using a microplate reader.

9. Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration.
  • Determine the IC50 value for each compound from the resulting sigmoidal curve.
  • Calculate the percent cross-reactivity relative to the immunizing hapten.

Visualizing Experimental Principles

To better understand the experimental workflow and the basis of cross-reactivity, the following diagrams are provided.

ELISA_Workflow cluster_plate Microtiter Plate Well Coating 1. Coating (Aniline-BSA Conjugate) Blocking 2. Blocking (BSA) Coating->Blocking Wash Competition 3. Competition (Free Aniline + Anti-Aniline Ab) Blocking->Competition Wash Detection 4. Detection (Enzyme-linked Secondary Ab) Competition->Detection Wash Substrate 5. Substrate Addition (e.g., TMB) Detection->Substrate Wash Signal 6. Color Development (Signal Inversely Proportional to Free Aniline) Substrate->Signal

Caption: Workflow of a competitive indirect ELISA for aniline detection.

Cross_Reactivity_Logic cluster_antibody Antibody Binding Pocket cluster_compounds Aniline-Based Compounds Antibody Anti-p-Aminophenol Antibody p_Aminophenol p-Aminophenol (High Affinity) p_Aminophenol->Antibody Strong Binding (High Structural Similarity) p_Chloroaniline p-Chloroaniline (Moderate Affinity) p_Chloroaniline->Antibody Weaker Binding (Similar Size, Different Electronics) o_Aminophenol o-Aminophenol (Low Affinity) o_Aminophenol->Antibody Very Weak Binding (Steric Hindrance) N_Methylaniline N-Methylaniline (No Affinity) N_Methylaniline->Antibody No Binding (Altered Key Functional Group)

Caption: Logical relationship of antibody binding to aniline derivatives.

Conclusion

The specificity of antibodies to aniline-based compounds is a critical parameter for the development of reliable immunoassays. As the representative data indicates, even minor modifications to the aniline structure can significantly impact antibody recognition. Therefore, a thorough characterization of cross-reactivity against a panel of relevant compounds is essential for any researcher utilizing antibody-based detection methods for these molecules. The provided protocols and diagrams serve as a foundational guide for conducting and understanding these crucial validation experiments.

References

A Comparative Docking Analysis of Aniline Derivatives Across Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding affinities and interaction mechanisms of various aniline derivatives with critical protein targets in drug discovery.

This guide provides a comparative analysis of molecular docking studies performed on a series of aniline derivatives against prominent protein targets implicated in cancer and microbial diseases. By examining the binding energies, inhibition constants, and specific molecular interactions, we offer researchers, scientists, and drug development professionals a comprehensive overview to inform future design and optimization of aniline-based therapeutic agents.

Comparative Docking Performance of Aniline Derivatives

The following table summarizes the quantitative data from various docking studies, showcasing the binding affinities of different aniline derivatives against their respective protein targets. This allows for a direct comparison of their potential efficacy.

Derivative ClassSpecific CompoundTarget Protein(s)Docking Score (kcal/mol)Binding Affinity (Ki)IC50Reference
4-AnilinoquinazolineCompound 8a (4-bromo-2-fluoroaniline derivative)EGFR-6.3920.67 µM2.62 µM (A431 cells)
VEGFR-2-8.240.9 µM
4-AnilinoquinazolineCompound 4cDNA Gyrase (E. coli)-8.16 (ΔGbind)-32 µg/mL (E. coli)[1]
9-AnilinoacridineChalcone substituted derivatives (1a-1x)Topoisomerase II-5.88 to -7.50 (Glide Score)--[2]
Ledacrine (standard)Topoisomerase II-5.24 (Glide Score)--[2]
N-Benzyl/N-Allyl AnilineCompound 1ahCA I-9.1202.12 ± 16.21 nM243.11 nM[3][4]
hCA II-8.8298.57 ± 94.13 nM296.32 nM[3][4]
AChE-9.3149.24 ± 15.59 nM182.45 nM[3][4]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCompound 5aCDK2/cyclin E--0.98 ± 0.06 µM[5]
4-AnilinoquinazolineCompound 19EGFR--12.1 ± 1.6 nM[6][7]
Compound 20EGFR--13.6 ± 0.8 nM[6][7]
Bromo Aniline DerivativesCompound 5aHSP90Highest Docking Score, Lower Glide Energy--[8]

Experimental Protocols: A Methodological Overview

The following section details a generalized experimental protocol for the comparative docking studies of aniline derivatives, based on the methodologies reported in the cited literature.

Preparation of Protein and Ligand Structures
  • Protein Preparation : The three-dimensional crystal structures of the target proteins, such as EGFR (PDB ID: 1M17), VEGFR-2 (PDB ID: 2RL5), and DNA Gyrase (PDB ID: 1KZN), are retrieved from the Protein Data Bank (PDB).[1] Prior to docking, the protein structures are prepared by removing water molecules and any co-crystallized ligands.[9]

  • Ligand Preparation : The 2D structures of the aniline derivatives are drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization of the ligands is performed using appropriate force fields, such as OPLS-2005.[2]

Molecular Docking Simulation
  • Software : A variety of software can be employed for molecular docking, including AutoDock, Glide, and AutoDock Vina.[2][4]

  • Grid Generation : A grid box is defined around the active site of the target protein to specify the region for the docking calculations. The dimensions and center of the grid are determined based on the co-crystallized ligand in the original PDB file.[10]

  • Docking Algorithm : The docking process involves exploring various conformations and orientations of the ligand within the protein's active site. The scoring functions within the docking software are then used to predict the binding affinity and rank the different poses.[8]

Validation of Docking Protocol
  • To ensure the accuracy of the docking protocol, a validation step is typically performed.[2] This involves re-docking the co-crystallized ligand back into the active site of the protein. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is low, generally under 2 Å.[2]

Analysis of Docking Results
  • The results of the docking simulations are analyzed based on the docking scores, binding energies, and the specific interactions between the ligand and the protein's amino acid residues.[8] These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Visualization of the docked complexes is performed to understand the binding mode of the aniline derivatives.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation Ligand Preparation Ligand Preparation Grid Generation Grid Generation Ligand Preparation->Grid Generation Protein Preparation Protein Preparation Protein Preparation->Grid Generation Docking Execution Docking Execution Grid Generation->Docking Execution Pose Generation & Scoring Pose Generation & Scoring Docking Execution->Pose Generation & Scoring Docking Validation Docking Validation Docking Execution->Docking Validation Binding Affinity Calculation Binding Affinity Calculation Pose Generation & Scoring->Binding Affinity Calculation Interaction Analysis Interaction Analysis Pose Generation & Scoring->Interaction Analysis EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Aniline_Derivative Aniline Derivative (e.g., 4-Anilinoquinazoline) Aniline_Derivative->EGFR Inhibits (ATP competitive) ATP ATP ATP->EGFR Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes EGF EGF EGF->EGFR Binds

References

Assessing the Drug-Likeness of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the drug-likeness of the novel compound, 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline. In the absence of direct experimental data for this specific molecule, this analysis utilizes calculated physicochemical properties and compares them against established oral drug benchmarks and widely accepted drug-likeness principles. The methodologies for key in vitro experiments to determine these properties are also detailed to guide future laboratory evaluation.

Physicochemical Property Comparison

A critical step in early drug discovery is the evaluation of a compound's physicochemical properties to predict its potential for favorable pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME). Key parameters are often evaluated against frameworks such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight (MW) of over 500 Daltons, a LogP greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).[1]

The following table summarizes the calculated properties for this compound and compares them to three well-established oral drugs: Ibuprofen, Atorvastatin, and Sitagliptin.

PropertyThis compound (Calculated)Ibuprofen (Comparator)Atorvastatin (Comparator)Sitagliptin (Comparator)Favorable Range for Oral Drugs
Molecular Weight ( g/mol ) 313.43206.29558.6407.32< 500
LogP (Octanol/Water) 4.93.971.361.8< 5
Hydrogen Bond Donors 1143≤ 5
Hydrogen Bond Acceptors 3275≤ 10
Polar Surface Area (Ų) 41.4937.3114.899.4< 140
Rotatable Bond Count 74105≤ 10

Data for comparator drugs are from publicly available databases.

Based on these in silico predictions, this compound adheres to Lipinski's Rule of Five, suggesting a reasonable starting point for further drug development. Its molecular weight is well within the desired range, and it possesses an appropriate number of hydrogen bond donors and acceptors.[2] The calculated LogP is approaching the upper limit of the desirable range, indicating a relatively high lipophilicity which could influence its solubility and metabolism.

Experimental Protocols for Drug-Likeness Assessment

To move beyond computational predictions, the following are standard in vitro assays to experimentally determine the drug-like properties of a compound.[3][4]

Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer at a specific pH (typically 7.4 to mimic physiological conditions).

Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: A series of dilutions of the stock solution are made in DMSO in a 96-well plate.

  • Solubility Measurement: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well. The plate is shaken for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Precipitation Detection: The amount of precipitated compound is measured. This can be done by nephelometry (light scattering) or by measuring the concentration of the compound remaining in solution after filtration or centrifugation using a detection method like UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The kinetic solubility is reported as the concentration at which the compound starts to precipitate.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, which serves as a model for intestinal absorption.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: A donor plate is prepared with the test compound dissolved in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine). An acceptor plate is filled with a buffer at a different pH (e.g., pH 7.4) to mimic the bloodstream.

  • Permeability Assay: The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich." The compound is allowed to diffuse from the donor compartment, through the artificial membrane, and into the acceptor compartment over a set incubation period (e.g., 4-16 hours).

  • Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time and the surface area of the membrane.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are a major source of drug metabolism in the liver.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (a source of CYP450 enzymes), the test compound, and a buffer.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzyme activity.

  • Time-Course Incubation: The reaction is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., cold acetonitrile).

  • Compound Quantification: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualizing Workflows and Pathways

In Vitro Drug-Likeness Assessment Workflow

The following diagram illustrates a typical workflow for the initial assessment of a compound's drug-like properties.

Drug_Likeness_Workflow cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_safety Early Safety Solubility Solubility Assay Metabolic_Stability Microsomal Stability Solubility->Metabolic_Stability Permeability PAMPA Permeability->Metabolic_Stability Lipophilicity LogP Determination Lipophilicity->Metabolic_Stability Cytotoxicity Cytotoxicity Assay Metabolic_Stability->Cytotoxicity Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->Cytotoxicity CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Cytotoxicity Lead_Candidate Lead Candidate Selection Cytotoxicity->Lead_Candidate hERG hERG Assay hERG->Lead_Candidate

Caption: A streamlined workflow for the in vitro assessment of a compound's drug-likeness.

Hypothetical Signaling Pathway: Kinase Inhibition

Given the structural motifs present in this compound, it is plausible that it could be designed as a kinase inhibitor. The diagram below illustrates a generic signaling pathway that is often targeted in cancer therapy, where an inhibitor blocks the action of a receptor tyrosine kinase (RTK).

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor 2-Isopropoxy-N- (3-isopropoxybenzyl)aniline (Hypothetical Inhibitor) Inhibitor->RTK Blocks RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: A hypothetical signaling pathway illustrating the mechanism of a kinase inhibitor.

References

Safety Operating Guide

Prudent Disposal of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline based on available data for structurally similar compounds and general chemical waste management principles. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.

The effective and safe management of chemical waste is a critical component of laboratory safety and environmental stewardship. For novel or less common compounds such as this compound, a cautious approach to disposal, informed by data on related substances, is essential. Aniline and its derivatives are generally classified as hazardous materials, necessitating careful handling and disposal procedures.[1][2]

Immediate Safety and Handling Considerations

Before proceeding with any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to safe disposal. Follow these steps for managing waste this compound:

  • Designated Waste Container: Use a dedicated, compatible, and properly sealed waste container. The container should be in good condition and made of a material that will not react with the chemical. For liquid waste, ensure the container is designed to hold liquids securely.[4]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". Include the approximate concentration and quantity.[4]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials. Aniline compounds can be incompatible with strong oxidizing agents and acids.[5]

  • Contaminated Materials: Any materials that come into contact with the chemical, such as pipette tips, gloves, and absorbent pads used for spills, must be considered hazardous waste and disposed of in the same manner as the chemical itself.[1][3] These items should be placed in a sealed bag or container and labeled appropriately.

Hazard Profile of Structurally Related Aniline Derivatives

In the absence of specific data for this compound, the hazard classifications of similar compounds provide valuable insight into the potential risks and necessary precautions.

CompoundCAS NumberKey HazardsDisposal Recommendations
3-Isopropoxyaniline 41406-00-2Causes skin and serious eye irritation. May cause respiratory irritation.[6]Dispose of contents/container to an approved waste disposal plant.[3][6]
4-Isopropoxyaniline Not AvailableHarmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.Dispose of contents/container to an approved waste disposal plant.
N-Isopropylaniline 768-52-5Fatal if inhaled. Causes serious eye irritation.[7]Dispose of contents/container to an approved waste disposal plant.[7]
Aniline (general) 62-53-3Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. Suspected of causing genetic defects and cancer.[8]Dispose of contents/container to an approved waste disposal plant.[8]

This table summarizes data from various Safety Data Sheets for related compounds and should be used for guidance purposes only.

Disposal Workflow

The following workflow provides a step-by-step logical process for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Use a Designated and Compatible Hazardous Waste Container B->C Proceed to waste collection D Collect Chemical Waste (Pure compound, solutions) C->D E Collect Contaminated Labware (Gloves, tips, wipes) C->E F Label Container: 'HAZARDOUS WASTE' Full Chemical Name Concentration & Quantity D->F E->F G Store in Designated Satellite Accumulation Area F->G H Segregate from Incompatible Materials G->H I Contact Institutional EHS for Waste Pickup H->I Initiate disposal process J Complete Hazardous Material Pickup Request Form I->J K Waste Transferred to an Approved Waste Disposal Facility J->K

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, the cleanup materials will also be considered hazardous waste.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels to absorb large quantities of an aniline-based compound.

  • Collect and Contain: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (consult your EHS for recommendations), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Advanced Treatment and Disposal Technologies

For industrial-scale wastewater containing aniline and its derivatives, various remedial technologies exist, including Advanced Oxidation Processes (AOPs) like Fenton's reagent.[9] While these methods are generally not performed at the laboratory bench for disposal, they underscore the hazardous and persistent nature of these compounds in the environment, reinforcing the need for proper disposal through certified hazardous waste management channels.[9] Biological treatment processes are often less effective for recalcitrant and toxic compounds like aniline derivatives.[9]

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline based on the general safety protocols for aniline compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to consult the supplier-specific SDS for definitive guidance before handling this chemical.

This guide is intended for researchers, scientists, and drug development professionals to facilitate safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling aniline derivatives.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Provides a barrier against splashes and vapors that can cause severe eye irritation.[1][2] Always use a face shield in conjunction with goggles when there is a significant splash hazard.
Hand Protection Butyl rubber, neoprene, or Viton™ gloves.These materials offer good resistance to aniline compounds. Nitrile gloves are not recommended as they may offer insufficient protection.[3] Always consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough times.
Body Protection Fully-buttoned lab coat, chemical-resistant apron, and closed-toe shoes.A lab coat and apron provide a barrier against skin contact.[1][3] Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][4] If engineering controls are not sufficient, or in the case of a spill, respiratory protection is necessary. A full respiratory protection program, including fit-testing, is required.[3]

Operational Plan: Handling and Storage

Adherence to proper operational procedures is crucial for the safe handling of this compound.

Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

Safe Handling Practices:

  • Designate a Work Area: Clearly mark the area where the chemical will be handled and restrict access.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the designated work area.[2]

  • Preventing Exposure: Avoid direct contact with the skin and eyes, and prevent inhalation of any vapors.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]

  • Keep the container tightly sealed and store it upright to prevent leaks.[4]

  • Protect from direct sunlight.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound, including empty containers, contaminated lab supplies, and cleaning materials, should be considered hazardous waste.[3][5]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[3]

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified waste disposal service in accordance with all local, state, and federal regulations.[6] Do not pour down the drain. [3]

Experimental Protocols

No specific experimental protocols for this compound were found in the available literature. It is mandatory for the principal investigator to develop a detailed Standard Operating Procedure (SOP) that includes a comprehensive risk assessment before any experimental work begins.

Safe Handling Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Caption: A workflow for safely handling aniline compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.